molecular formula C12H22O2 B1596182 Nonyl acrylate CAS No. 2664-55-3

Nonyl acrylate

Cat. No.: B1596182
CAS No.: 2664-55-3
M. Wt: 198.3 g/mol
InChI Key: MDYPDLBFDATSCF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acrylate (B77674) Polymer Science

The journey of polymer science, a relatively new discipline, began in the early 20th century. tandfonline.comyoutube.com Initial understanding of polymers was limited, with many scientists attributing their unique properties, like high viscosity and low diffusion coefficients, to the colloidal aggregation of small molecules. youtube.com A significant shift in this perception came in the 1920s with the work of German chemist Hermann Staudinger, who proposed the revolutionary concept of polymers as long-chain molecules held together by covalent bonds. tandfonline.comyoutube.com This idea, initially met with resistance, laid the foundation for modern polymer science and was later recognized with a Nobel Prize in 1953. tandfonline.com

The synthesis of acrylic acid in 1843 marked a pivotal moment, leading to the creation of the first acrylic acid derivatives, methyl acrylate and ethyl acrylate, in 1873. free.fr The early 20th century saw the commercialization of synthetic polymers like Bakelite. acs.org A major breakthrough in synthetic polymer development occurred in the 1930s with Wallace Carothers' work at DuPont, which led to the creation of neoprene and nylon, the first totally synthetic textile fiber. youtube.comacs.org This era also saw the industrial production of key polymers like polystyrene, polyvinyl chloride (PVC), and polymethyl methacrylate (B99206). youtube.com The development of Ziegler-Natta catalysts in 1953 further revolutionized the field, enabling the production of polymers with specific stereoregularity, such as high-density polyethylene (B3416737) and isotactic polypropylene. youtube.com

The American Chemical Society (ACS) recognized the growing importance of this field by establishing the Division of Polymer Chemistry in 1950, which has since grown to include thousands of members. polyacs.org The evolution of acrylate polymer science has been characterized by the synthesis of a wide range of acrylic ester monomers and their polymerization to create materials with diverse properties. free.fr The properties of these polymers are largely determined by the nature of the ester side chain. free.fr For instance, poly(methyl acrylate) is a tough, rubbery material, while poly(ethyl acrylate) is softer and more extensible. free.fr The softness of these polymers generally increases with the length of the alkyl chain. free.fr

Scope and Significance of Nonyl Acrylate in Contemporary Polymer Chemistry

This compound, an acrylic ester with a nine-carbon alkyl chain, holds a specific and important position within the broader field of acrylate polymers. free.frnih.gov Its chemical formula is C12H22O2, and it is also known by synonyms such as n-nonyl acrylate and nonyl prop-2-enoate. nih.gov The monomer is used in the production of polymers, coatings, and adhesives. ontosight.ai

The homopolymer, poly(n-nonyl acrylate), exhibits distinct properties. The softness of polyacrylates increases with the length of the side chain up to poly(n-nonyl acrylate). free.fr Beyond this point, crystallization of the side chains begins to occur, leading to a stiffer and more brittle polymer. free.fr This makes this compound a key monomer for producing polymers with a balance of softness and flexibility. Poly(n-nonyl acrylate) is soluble in solvents like THF, toluene, and CHCl3. polymersource.ca

This compound and its isomer, isothis compound, are utilized in the formulation of polymers for various applications, including adhesives, sealants, and coatings, due to their ability to impart flexibility, weather resistance, and good adhesion. introspectivemarketresearch.comgoogle.com The market for isothis compound is projected to see stable growth, driven by its use in high-performance acrylic polymers. introspectivemarketresearch.com

Multidisciplinary Research Directions in this compound Studies

Current research on this compound and its polymers extends across various scientific disciplines, highlighting its versatility. One area of investigation involves the synthesis of hyperbranched poly(n-nonyl acrylate) through self-condensing vinyl polymerization (SCVP). researchgate.net114.55.40 This research explores different crosslinking methods to form organogels from these hyperbranched polymers. researchgate.net

Another significant research direction is the use of poly(n-nonyl acrylate) (PNA) in the study of polymer blends and monolayers. For example, researchers have successfully visualized single chains of poly(methyl methacrylate) (PMMA) within a PNA monolayer using atomic force microscopy (AFM). researchgate.netmdpi.com This was possible due to the difference in the glass transition temperatures of the two polymers. researchgate.net Such studies provide molecular-level insights into the behavior of polymers in two-dimensional spaces. researchgate.net

Furthermore, this compound derivatives are being explored in the development of advanced materials. For instance, nonyl phenol (B47542) (PO)2 acrylate is a monofunctional aromatic acrylate used in adhesives and coatings for its good adhesion and flexibility. miwonsc.com Research is also being conducted on eco-friendly alternatives to traditional chemical compounds, with a focus on developing greener synthesis methods and bio-based formulations to meet the rising demand for sustainable products. introspectivemarketresearch.compmarketresearch.com The development of phenol-free poly(styrene acrylate) emulsions is another area of interest, aiming to replace nonyl phenol-based emulsifiers due to environmental concerns. hpi-polimer.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC12H22O2 nih.govchemsrc.com
Molecular Weight198.30 g/mol nih.govchemsrc.com
CAS Number2664-55-3 nih.govchemsrc.comchemicalbook.com
Density0.88 g/cm³ chemsrc.com
Boiling Point55 °C at 0.4 mm Hg chemsrc.comchemicalbook.com
Melting Point-34 °C chemsrc.comchemicalbook.com
Flash Point85.9 °C chemsrc.com
Refractive Index (n20/D)1.437 chemsrc.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h4H,2-3,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYPDLBFDATSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63623-16-5
Record name Poly(nonyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63623-16-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062579
Record name Nonyl acrylate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-55-3
Record name Nonyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, nonyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, nonyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonyl acrylate
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Record name Nonyl acrylate
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Advanced Synthetic Methodologies for Nonyl Acrylate and Its Derivatives

Catalytic Synthesis Routes for Nonyl Acrylate (B77674) Monomer

The production of nonyl acrylate monomer is predominantly achieved through the esterification of acrylic acid with nonyl alcohol. The effectiveness of this reaction is highly dependent on the catalytic system employed, with research exploring various pathways to optimize yield and reaction conditions.

Transition metal-based catalysts are effective for producing acrylate esters. chempoint.com These catalysts function as Lewis acids, increasing the substrate's reactivity and leading to faster, more efficient synthesis. chempoint.com Both homogeneous and heterogeneous catalysts are utilized. For instance, organometallic compounds like Tyzor® organic titanates are used as non-toxic catalysts for esterification, offering an alternative to strong acids and potentially hazardous organotin catalysts. chempoint.com The efficiency of different metal Lewis acid catalysts can be linked to the metal cation's ability to generate H+ ions, with a study on terpenic alcohol esterification showing an efficiency trend of Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂ > Zn(NO₃)₂ > Mn(NO₃)₂ > Co(NO₃)₂ > LiNO₃. rsc.org

Heterogeneous catalysts, such as the natural clay halloysite, have also demonstrated remarkable reactivity in the esterification of various carboxylic acids, highlighting their potential as "Green" catalysts. uno.edu Other approaches have utilized alkali metal alkoxides as ester interchange catalysts. google.com

Table 1: Examples of Transition Metal-Catalyzed Esterification A representative table based on findings for similar esterification reactions.

Catalyst Reactants Temperature (°C) Reaction Time (h) Conversion/Yield (%)
Iron Nitrate (Fe(NO₃)₃) β-citronellol, Acetic Acid Ambient < 2 ~80% Conversion
Zirconocene (Cp₂ZrCl₂) 1-decene (B1663960) 70 6 Optimal (Not specified)
Hafnocene (Cp₂HfCl₂) 1-decene 70 24 Less efficient than Zr

Enzymatic synthesis, particularly using lipases, presents a green alternative to conventional chemical methods for producing esters. google.comwur.nl Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for the acylation of alcohols and amines. acs.orgacs.org These enzymes can be immobilized on various supports, like acrylic resins (e.g., Novozyme 435) or porous glass, which enhances their stability and allows for reuse over multiple reaction cycles. wur.nlacs.org

Biocatalytic esterification is often performed in non-aqueous or solvent-free systems to shift the reaction equilibrium towards ester formation and simplify downstream processing. wur.nlmdpi.com This method has been successfully applied to a wide range of substrates, including the synthesis of polyol acrylates and other specialty esters. google.com The chemoselectivity of lipases is a significant advantage, allowing for the targeted functionalization of molecules with multiple reactive groups. acs.orgacs.org For example, studies on 5-hydroxymethylfurfurylamine have shown that controlling the reaction conditions and the amount of acyl donor allows for selective N-acylation over O-acylation. acs.org

The principles of green chemistry are increasingly being applied to the synthesis of acrylates to enhance sustainability. royalsocietypublishing.orgresearchgate.net Key strategies include the use of catalysts over stoichiometric reagents, designing energy-efficient processes, using renewable feedstocks, and employing safer solvents or solvent-free conditions. royalsocietypublishing.orgmedcraveonline.com

Synthesis of Functionalized this compound Derivatives

Functionalizing this compound monomers allows for the creation of polymers with precisely tailored properties. This involves the strategic design of monomer precursors and the introduction of specific chemical functionalities.

The synthesis of functionalized acrylates often starts with novel precursors. jlu.edu.cn This can involve modifying the alcohol component or the acrylate moiety itself. For example, a "bushy-tailed" hydrophobic acrylic monomer, 2-octyl-dodecyl acrylate, was synthesized from a 1-decene dimer precursor. sun.ac.za The synthesis involved converting the dimer to a tertiary alcohol, which was then esterified. sun.ac.za Similarly, various substituted phenyl acrylates have been synthesized and copolymerized to create functional polymer supports. researchgate.net Another approach is the synthesis of (meth)acrylates from monoterpenes, which involves integrating a hydroxyl group into the terpene structure followed by esterification. rsc.org These methods allow for the creation of monomers with unique architectures that can impart specific properties, such as hydrophobicity or reactivity, to the final polymer. sun.ac.za

Tailoring monomer functionality is key to designing advanced polymers. By carefully selecting the monomer structure, polymers can be developed for a multitude of applications. mdpi.com The introduction of specific functional groups into the acrylate monomer allows for the synthesis of polymers with desired characteristics. For instance, incorporating hydrogen-bonding groups like carbamate (B1207046) or urea (B33335) into (meth)acrylic monomers is a strategy used to increase cohesion in materials like clear viscoelastic films. acs.org

Copolymerization is another powerful strategy. By polymerizing functionalized this compound derivatives with other monomers, such as acrylic acid or styrene (B11656), the properties of the resulting material, like the glass transition temperature (Tg) and mechanical strength, can be finely tuned. mdpi.com For example, grafting poly(acrylic acid) with hydrophobic alkyl chains via an ester linkage creates pH-sensitive polymers. mdpi.com Furthermore, advanced polymerization techniques, such as organocatalytic group transfer polymerization, enable the precise synthesis of polymers with specific end-functional groups (e.g., hydroxyl, vinyl), creating well-defined macromolecular structures. researchgate.net

Polymerization Kinetics and Mechanisms of Nonyl Acrylate

Free Radical Homopolymerization of Nonyl Acrylate (B77674)

Free-radical polymerization is a common method for producing poly(nonyl acrylate). fujifilm.com This process involves initiation, propagation, termination, and chain transfer steps. fujifilm.com

Elucidation of Initiation Mechanisms, including Thermal Self-Initiation

The initiation of free-radical polymerization typically requires an initiator, a molecule that can decompose to form radicals. uc.edu Common initiators include peroxides and azo compounds, which break down under heat or light. fujifilm.comnih.gov For instance, benzoyl peroxide (BPO) can be used as a thermal initiator in the free-radical polymerization of acrylates. mdpi.com The initiator's decomposition generates primary radicals that then react with a monomer molecule to start a polymer chain. uc.edunih.gov

In addition to initiator-induced polymerization, acrylates can undergo thermal self-initiation at elevated temperatures, typically above 140°C. mdpi.commdpi.com This process, where monomer molecules themselves generate radicals, becomes significant at higher temperatures and can even eliminate the need for a conventional initiator. mdpi.comresearchgate.net Studies on n-butyl acrylate have shown that self-initiation is slow at temperatures around 160°C but increases significantly at higher temperatures, reaching substantial conversion rates at 220°C. mdpi.com While specific data for this compound is less common, the behavior of other alkyl acrylates like methyl acrylate and n-butyl acrylate suggests a similar trend. mdpi.comupenn.edu The presence of certain solvents can also influence the self-initiation rate; for example, dioxane has been observed to accelerate the self-initiated polymerization of butyl acrylate. nih.gov

Kinetic Constants and Mechanistic Pathways of Propagation and Chain Transfer

Once initiated, the polymer chain grows through the sequential addition of monomer units in the propagation step. uc.edu The rate of this process is governed by the propagation rate constant, kp. uc.eduacs.org

Chain transfer is another critical reaction that occurs during polymerization, where the active radical center is transferred to another molecule, such as a monomer, polymer, or solvent. uc.eduopen.edu This terminates the growth of one chain while initiating a new one. uc.edu The chain transfer constant (CT) is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com High chain-transfer to monomer rates can make it difficult to determine accurate kp values for acrylates at temperatures above 30°C. cmu.edu

Table 1: Kinetic Parameters for Acrylate Polymerization This table presents generalized kinetic parameters for acrylate polymerization, as specific values for this compound are not readily available. These values are representative of the broader class of acrylate monomers.

ParameterDescriptionTypical Value Range for Acrylates
kp Propagation rate constant103 - 104 L·mol-1·s-1
kt Termination rate constant106 - 108 L·mol-1·s-1
ktr,M Chain transfer to monomer rate constantCan be significant, especially at higher temperatures. cmu.edu

Analysis of Termination Modes (Combination vs. Disproportionation)

Termination is the final step in free-radical polymerization, where two growing radical chains react to form one or more stable polymer molecules. libretexts.org This can occur through two primary mechanisms: combination (or coupling) and disproportionation. open.edulibretexts.org

In combination , two macroradicals join to form a single, longer polymer chain. libretexts.org In disproportionation , a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated end. libretexts.org

The dominant termination mechanism depends on the specific monomer. For acrylates, termination is a complex issue. While some studies suggest that termination occurs predominantly through combination, others have proposed that disproportionation is the major pathway. researchgate.netnih.gov More recent analysis suggests that for secondary radicals in acrylate polymerization, termination by combination is the more probable mechanism. nih.gov However, the presence of midchain radicals, formed through backbiting, can complicate the termination profile. researchgate.net

Investigation of Secondary Reactions (e.g., β-Scission, Intermolecular Transfer) and Resultant Polymer Topology

At higher polymerization temperatures, several secondary reactions can occur, significantly impacting the final polymer structure or topology. researchgate.netupenn.edu These include:

Intramolecular Chain Transfer (Backbiting): A growing polymer radical can abstract a hydrogen atom from its own backbone, creating a more stable tertiary midchain radical. researchgate.netrsc.org This process leads to the formation of short-chain branches. rsc.org

β-Scission: The tertiary midchain radicals formed via backbiting can undergo scission, breaking the polymer chain. researchgate.netrsc.org This reaction results in a macromonomer with a terminal double bond and a new secondary propagating radical. rsc.orgupenn.edu β-scission becomes more prominent at higher temperatures and lower monomer concentrations. mdpi.comresearchgate.net

Intermolecular Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from a "dead" (terminated) polymer chain, creating a new radical site on that chain. upenn.edu Subsequent monomer addition at this site leads to the formation of long-chain branches. rsc.org

These secondary reactions, particularly prevalent in high-temperature acrylate polymerizations, lead to a complex polymer architecture with a combination of linear chains, short-chain branches, and long-chain branches. upenn.edursc.org

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer a way to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comresearchgate.net These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.orgsigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylates. sigmaaldrich.comsigmaaldrich.com It utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com

The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersity. mdpi.comtcichemicals.com The choice of the RAFT agent is crucial for a successful polymerization and depends on the type of monomer being used. sigmaaldrich.comsigmaaldrich.com For "more-activated monomers" like acrylates, trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.comsigmaaldrich.com

RAFT polymerization has been successfully employed for various acrylates, enabling the production of block copolymers and other complex architectures. vt.eduresearchgate.net The process is tolerant of a wide range of functional groups and reaction conditions. sigmaaldrich.comsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism involves a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand. This process establishes an equilibrium between the dormant species and active propagating radicals, maintaining a low radical concentration throughout the polymerization and minimizing irreversible termination reactions. acs.org

For the polymerization of acrylates, including this compound, a common and effective catalyst system involves a copper(I) halide (e.g., CuBr) complexed with a substituted bipyridine ligand. The use of ligands with long alkyl chains, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), enhances the solubility of the catalyst complex in the monomer and non-polar solvents, leading to better control over the polymerization. acs.org

The rate of polymerization in ATRP is typically first order with respect to the monomer, initiator, and the activator (Cu(I) complex), and negative order with respect to the deactivator (Cu(II) complex). cmu.edu Kinetic studies on closely related acrylates like methyl acrylate (MA) and n-butyl acrylate (BA) using the CuBr/dNbpy catalyst system provide valuable insights into the expected behavior of this compound.

Table 1: Kinetic Data for the Homogeneous ATRP of Methyl Acrylate at 90 °C Data inferred from studies on methyl acrylate, which is expected to have similar kinetic parameters.

Parameter Value Reference
Equilibrium Constant (Keq) 1.2 x 10⁻⁹ cmu.edu
Apparent Enthalpy of Activation (ΔH‡app) 27.5 kcal/mol cmu.edu

These values indicate that the equilibrium for acrylates lies strongly towards the dormant species, which is crucial for maintaining control over the polymerization. The polymerization exhibits a linear increase in molecular weight with conversion and produces polymers with low polydispersity indices (Mw/Mn), typically below 1.2. dtic.mil

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This reversible termination establishes an equilibrium between dormant alkoxyamine species and active propagating radicals. wikipedia.org A key advantage of NMP is that it is a metal-free technique.

The general mechanism of NMP involves the thermal decomposition of an alkoxyamine initiator to generate an initiating radical and a mediating nitroxide radical. The initiating radical adds to a monomer unit to start the polymer chain growth. The propagating radical can then be reversibly capped by the nitroxide radical. icp.ac.ru

While specific kinetic studies for the homopolymerization of this compound via NMP are not extensively documented, research has shown its successful incorporation into complex polymer architectures using this method. For instance, an oxadiazole-containing brush polymer, poly-((5-phenyl-1,3,4-oxadiazol-2-yl-[1,1'-biphenyl]carboxyloxy-(n-nonyl acrylate)), was synthesized using NMP. icp.ac.ru This demonstrates the compatibility of the this compound monomer with NMP conditions. The choice of nitroxide is critical for controlling the polymerization of acrylates, with second-generation nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) being more effective than traditional nitroxides like TEMPO.

Surface-Initiated Controlled Radical Polymerization (SI-CRP) of this compound

Surface-Initiated Controlled Radical Polymerization (SI-CRP) is a powerful technique for modifying surfaces by grafting well-defined polymer chains, creating what are known as polymer brushes. acs.orgacs.org This "grafting-from" approach allows for the growth of dense polymer layers with precise control over thickness, composition, and architecture. rsc.org Both ATRP and NMP can be adapted for surface-initiated polymerizations.

The process of SI-ATRP, for example, involves immobilizing an ATRP initiator onto a substrate. The substrate is then immersed in a solution containing the monomer (this compound) and the ATRP catalyst system. Polymerization is initiated from the surface-bound initiators, leading to the growth of poly(this compound) chains covalently attached to the surface. researchgate.net

Poly(this compound) brushes can be used to create hydrophobic surfaces with specific functionalities. The properties of these brushes, such as their thickness and grafting density, can be precisely controlled by adjusting the polymerization time, monomer concentration, and initiator density on the surface. While specific examples detailing the synthesis of poly(this compound) brushes are not abundant in the literature, the principles of SI-CRP are well-established for a wide range of acrylates, and the same methodologies are applicable to this compound. acs.org

Anionic Polymerization of this compound Systems

Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures, often described as "living" polymerization. However, the anionic polymerization of acrylates is challenging due to side reactions, such as the nucleophilic attack of the initiator or the propagating carbanion on the ester carbonyl group of the monomer. cmu.edu

Living Polymerization Characteristics and Active Species Control

To achieve a living anionic polymerization of acrylates, these side reactions must be suppressed. This is typically accomplished by using bulky, less nucleophilic initiators and conducting the polymerization at low temperatures. The active species in acrylate polymerization is an enolate anion, which is less reactive than a pure carbanion. acs.org

For this compound, successful living anionic polymerization has been demonstrated in the context of block copolymer synthesis. Specifically, the ligated anionic block copolymerization of methyl methacrylate (B99206) with n-nonyl acrylate has been achieved using diphenylmethyllithium as an initiator in the presence of lithium 2-(2-methoxyethoxy) ethoxide as a ligand. uliege.be This indicates that with the proper choice of initiator and ligand, the reactivity of the propagating chain end can be moderated to allow for controlled polymerization.

Influence of Solvents, Ligands, and Counterions on Polymerization

The choice of solvent, ligand, and counterion plays a crucial role in controlling the anionic polymerization of acrylates. cmu.edu

Solvents: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the cation and promote the formation of more reactive "loose" ion pairs or free ions. Nonpolar solvents can lead to the formation of aggregates, which can slow down the polymerization and affect the initiation efficiency. uni-bayreuth.de

Ligands: Ligands, such as lithium alkoxides or crown ethers, can complex with the counterion (e.g., Li⁺), modifying the structure and reactivity of the propagating species. This can help to prevent side reactions and lead to a more controlled polymerization. As mentioned, lithium 2-(2-methoxyethoxy) ethoxide has been successfully used for the polymerization of this compound. uliege.be

Counterions: The nature of the counterion affects the ion pair structure. Smaller, more coordinating counterions like Li⁺ can lead to more covalent character in the bond with the carbanion, reducing its reactivity. cmu.edu

Table 2: Factors Influencing Anionic Polymerization of Acrylates

Factor Influence
Solvent Polarity Affects ion pair structure and reactivity. Polar solvents favor more reactive species.
Ligand Addition Modifies the reactivity of the propagating chain end by complexing the counterion.

| Counterion Size | Influences the tightness of the ion pair and thus the reactivity of the carbanion. |

Emulsion and Dispersion Polymerization of this compound

Emulsion and dispersion polymerization are heterogeneous polymerization techniques commonly used for the industrial production of acrylic polymers.

Emulsion polymerization involves the polymerization of a water-insoluble monomer, like this compound, in an aqueous medium stabilized by a surfactant. Polymerization is typically initiated by a water-soluble initiator, and the primary locus of polymerization is within the monomer-swollen polymer particles. acs.org This method allows for high molecular weight polymers to be produced at a fast polymerization rate with efficient heat removal. This compound can be used in emulsion copolymerizations to produce acrylic adhesives and coatings. uq.edu.aucolonialchem.com A typical formulation would include the monomer, water, a surfactant (e.g., sodium lauryl sulfate (B86663) or a nonylphenol ethoxylate), and a water-soluble initiator (e.g., potassium persulfate). uq.edu.auatamanchemicals.com

Dispersion polymerization is a process where the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. The polymerization starts homogeneously and then becomes heterogeneous as the polymer precipitates to form particles stabilized by a steric stabilizer. google.com This technique is suitable for producing monodisperse polymer particles in the micron-size range. While specific studies on the dispersion polymerization of this compound are scarce, research on similar long-chain acrylates like dodecyl acrylate provides a good model. For instance, poly(dodecyl acrylate) has been used as a stabilizer in the dispersion polymerization of other monomers. mdpi.com This suggests that this compound could be polymerized via dispersion polymerization in an organic solvent using a suitable polymeric stabilizer.

Role of Surfactants and Stabilizers in Emulsion Systems, including Polymerizable Surfactants

In the emulsion polymerization of this compound, surfactants and stabilizers are critical components that influence nearly every aspect of the process, from reaction kinetics to the final properties of the latex. Their primary functions are to emulsify the water-insoluble this compound monomer in the aqueous phase and to ensure the colloidal stability of the newly formed polymer particles, preventing their coagulation. jinzongmachinery.comwikipedia.org

Surfactants achieve this by reducing the interfacial tension between the monomer and water, allowing for the formation of small, dispersed monomer droplets. psu.edu At concentrations above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, which serve as the primary loci for particle nucleation. jinzongmachinery.com Polymerization is initiated in the aqueous phase, and the resulting oligomeric radicals enter these monomer-swollen micelles, where propagation proceeds rapidly, leading to the formation of stable polymer particles. acs.org

Stabilization of these particles is typically achieved through two main mechanisms:

Electrostatic Stabilization: Provided by anionic or cationic surfactants. These molecules adsorb onto the particle surface, creating an electrical double layer. The resulting repulsive forces between particles prevent them from agglomerating. Anionic surfactants, such as sodium lauryl sulfate (SLS), are most commonly used in industrial emulsion polymerizations. wikipedia.orgpsu.edu

Polymerizable Surfactants (Surfmers)

A significant advancement in emulsion polymerization technology is the development of polymerizable surfactants, also known as reactive surfactants or "surfmers". sjc.com.twpcimag.com These molecules possess the dual functionality of a conventional surfactant and a comonomer. pcimag.com They contain a typical surfactant structure (a hydrophilic head and a hydrophobic tail) along with a polymerizable group, such as a vinyl or allyl moiety, which allows them to covalently bond to the polymer backbone during the reaction. sjc.com.twgoogle.com

The reactivity of the surfmer is a critical parameter; a high incorporation rate into the polymer backbone is desirable to minimize the amount of free surfactant left in the system. pcimag.com Research has demonstrated that novel reactive surfactants can achieve over 90% incorporation, leading to cleaner latexes with low coagulum and excellent mechanical stability. pcimag.com

Table 1: Comparison of Conventional and Polymerizable Surfactants in Acrylic Emulsion Polymerization

FeatureConventional SurfactantsPolymerizable Surfactants (Surfmers)
Stabilization Mechanism Physical adsorption onto particle surface. upc.eduCovalent bonding to the polymer backbone during polymerization. pcimag.comgoogle.com
Mobility in Final Film Mobile; can desorb and migrate to interfaces. paint.orgupc.eduImmobile; permanently anchored to the polymer chains. paint.org
Effect on Water Resistance Can create hydrophilic pathways, increasing water sensitivity and whitening. google.compaint.orgSignificantly improves water resistance by preventing surfactant migration. sjc.com.twupc.edu
Adhesion Migrating surfactant can weaken adhesion at the film-substrate interface. google.comCan improve adhesion and corrosion inhibiting properties. sjc.com.tw
Latex Stability Provides electrostatic and/or steric stability. wikipedia.orgProvides in-process stability and can lead to very clean latex with low coagulum. pcimag.com
Common Examples Sodium Lauryl Sulfate (SLS), Nonylphenol Ethoxylates. researchgate.netAllyl ether sulfates, styrenated surfactants with allyl groups, acryl-functionalized surfactants. google.com

Monomer Partitioning Behavior and Its Impact on Copolymerization in Emulsion

In the emulsion copolymerization of this compound with other monomers, the distribution or "partitioning" of each monomer between the aqueous phase, monomer droplets, and the monomer-swollen polymer particles is a critical factor that governs the kinetics and the final copolymer composition. sci-hub.se The composition of the copolymer being formed at any instant is determined by the relative concentrations of the monomers at the site of polymerization, which are the polymer particles. sci-hub.se

This compound is a highly hydrophobic (water-insoluble) monomer. Consequently, its concentration in the aqueous phase is extremely low. It will partition almost exclusively between the large monomer droplets, which act as reservoirs, and the polymer particles, where the reaction occurs. sci-hub.se When copolymerized with a more water-soluble monomer (e.g., acrylic acid or methyl acrylate), the partitioning behavior becomes highly significant. The more hydrophilic comonomer will have a relatively higher concentration in the aqueous phase and, therefore, a different partitioning behavior into the polymer particles compared to the highly hydrophobic this compound. sci-hub.secmu.edu

The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer.

If r₁ > 1, the radical prefers to add its own monomer.

If r₁ < 1, the radical prefers to add the other monomer.

If r₁ ≈ 1, there is little preference (ideal copolymerization).

For a copolymerization involving a hydrophobic monomer like this compound and a more hydrophilic one, the effective concentration of the hydrophilic monomer in the particles may be lower than in the feed, altering the instantaneous copolymer composition. sci-hub.se This often leads to compositional drift during a batch polymerization, where the copolymer formed at the beginning of the reaction has a different composition from that formed at the end, resulting in a heterogeneous product. sci-hub.se To counteract this, industrial processes often employ a semi-batch or continuous monomer feed strategy. In this approach, the monomer mixture is added over time at a controlled rate, often to maintain a constant monomer ratio within the particles and produce a copolymer with a more uniform composition. sci-hub.se

Table 2: Illustrative Reactivity Ratios for Acrylate Monomers in Radical Copolymerization (Note: Specific data for this compound is limited; these values for analogous monomers illustrate the principles.)

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System/Conditions
n-Butyl AcrylateMethyl Methacrylate0.372.38Bulk Polymerization
n-Butyl AcrylateStyrene (B11656)0.180.75Emulsion Polymerization
Vinyl Acetate (B1210297)n-Butyl Acrylate0.045.5Emulsion Polymerization sci-hub.se
Styrenen-Butyl Acrylate~1.0~0.25Semi-batch Emulsion sci-hub.se
Maleic AcidButyl Acrylate0.0350.283Emulsion Polymerization asianpubs.org

Reactor Design and Process Engineering for Scalable Polymerization

The scalable production of poly(this compound) via emulsion polymerization presents significant process engineering challenges, primarily related to reactor design, heat management, and mixing. davoscourse.com The choice of reactor and operating mode is crucial for achieving consistent product quality, ensuring process safety, and maximizing productivity. epced.com

Reactor Types Common reactor configurations for emulsion polymerization include:

Batch and Semi-Batch Stirred-Tank Reactors (STRs): These are the most common types used in industry. jinzongmachinery.com Batch reactors are loaded with all reactants at the beginning, while semi-batch reactors involve the controlled addition of one or more streams (e.g., monomer, initiator) during the polymerization. epced.com The semi-batch process is particularly advantageous for controlling the highly exothermic reaction and for managing copolymer composition, as discussed previously. sci-hub.se

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into the reactor while the product is simultaneously removed. jinzongmachinery.com This allows for large-scale, steady-state production but can be susceptible to issues like sustained oscillations in conversion and particle concentration, and requires precise control to maintain product consistency. davoscourse.comtandfonline.com

Tubular or Plug Flow Reactors (PFRs): These reactors consist of long tubes where the reaction occurs as the mixture flows through. jinzongmachinery.com They offer excellent heat transfer due to a high surface-area-to-volume ratio and can produce polymer with a narrow residence time distribution, similar to a batch process. tandfonline.comdgchemtech.com However, transferring a process from a stirred tank to a tubular reactor can be complex, as the different concentration profiles can affect copolymer composition. sci-hub.se

Process Engineering Considerations

Heat Transfer: Free-radical polymerization is a highly exothermic process. Efficient removal of the heat of reaction is the most critical factor for both safety and process control. researchgate.netjinzongmachinery.com Inadequate heat removal can lead to a runaway reaction, where the temperature increases uncontrollably, potentially boiling the aqueous phase and causing a dangerous pressure buildup. pcimag.com Heat is typically removed via a reactor jacket, internal cooling coils, or by using reflux cooling (boiling of the monomer or water). ekato.com As reactors are scaled up, the surface-area-to-volume ratio decreases, making heat removal progressively more difficult and a primary limiting factor in production capacity. davoscourse.comtandfonline.com

Mixing Efficiency: Proper agitation is essential to ensure homogeneity of temperature and reactant concentrations, maintain a stable monomer emulsion, and facilitate efficient heat transfer to the cooling surfaces. jinzongmachinery.comjinzongmachinery.com Poor mixing can lead to localized "hot spots," inconsistent polymer properties, and the formation of coagulum or fouling on reactor walls and impellers. jinzongmachinery.comresearchgate.net The design of the agitation system, including the type of impeller (e.g., paddle, turbine) and the use of baffles, is critical for achieving the desired flow patterns. jinzongmachinery.comresearchgate.net

Reactor Fouling: The formation of polymer deposits on the reactor walls, known as fouling, is a common operational problem. researchgate.net This fouling layer acts as an insulator, reducing heat transfer efficiency and lowering productivity. It can also detach and contaminate the product, affecting its quality. The presence of monomer-swollen, "sticky" polymer particles increases the tendency for fouling. researchgate.net

The transition from a laboratory-scale recipe to a large commercial reactor is a significant challenge. It requires careful consideration of how changes in heat transfer, mixing dynamics, and feed strategies will impact the polymerization kinetics and final latex properties to ensure the successful and safe production of the polymer. davoscourse.comepced.com

Table 3: Comparison of Reactor Types for Emulsion Polymerization

Reactor TypeCharacteristicsAdvantagesDisadvantages
Batch/Semi-Batch STR All reactants (batch) or some reactants (semi-batch) are charged to a stirred vessel. Reaction proceeds over time. jinzongmachinery.comFlexible for producing multiple products; semi-batch allows excellent control over exotherm and copolymer composition. sci-hub.sejinzongmachinery.comLower productivity due to downtime between batches; batch-to-batch variability can be an issue. jinzongmachinery.com
Continuous STR (CSTR) Continuous feed of reactants and removal of product; operates at a steady state. jinzongmachinery.comHigh throughput for large-scale production; consistent operating conditions. jinzongmachinery.comBroad residence time distribution; potential for oscillations and instability; less flexible. davoscourse.comtandfonline.com
Tubular Reactor (PFR) Reaction occurs as mixture flows through a long tube; operates continuously. jinzongmachinery.comExcellent heat transfer; narrow residence time distribution; can approximate batch product quality in a continuous process. tandfonline.comdgchemtech.comScaling up can be complex; potential for clogging; less common for emulsion polymerization than STRs. jinzongmachinery.comsci-hub.se
Loop Reactor A type of continuous reactor where the contents are circulated through a loop.Efficient heat transfer and mixing. jinzongmachinery.comCan be complex to design and control.

Copolymerization Studies of Nonyl Acrylate

Copolymerization with Alkyl Acrylates and Methacrylates

The copolymerization of nonyl acrylate (B77674) with other acrylic monomers, such as shorter-chain acrylates and methacrylates, is a common strategy to modify polymer characteristics.

Monomer reactivity ratios are critical parameters that predict the composition and monomer sequence distribution in a copolymer. frontiersin.org These ratios, denoted as r₁ and r₂, represent the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the other. nih.gov For the copolymerization of different n-alkyl acrylates, it has been observed that the reactivity ratios are often close to unity, suggesting that the monomers add randomly and the resulting copolymer composition is similar to the monomer feed composition. utexas.edu This assumption is particularly valid when copolymerizing acrylates with similar side-chain lengths.

The determination of copolymer composition is typically carried out using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov By integrating the characteristic signals from each monomer unit in the copolymer's spectrum, the molar fraction of each component can be accurately calculated. nih.gov While specific reactivity ratios for nonyl acrylate are not widely published, data from similar systems, such as n-butyl acrylate (nBuA) and methyl methacrylate (B99206) (MMA), provide insight. The reactivity ratios for this pair in both conventional and atom transfer radical polymerization (ATRP) show good agreement, indicating that the propagation selectivity is not significantly affected by the polymerization mechanism. uni-bayreuth.de

Table 1: Representative Monomer Reactivity Ratios in Acrylate Copolymerization This table presents data for structurally similar acrylates to illustrate typical reactivity trends.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Polymerization Method Reference
Styrene (B11656) 2-Ethylhexyl Acrylate (EHA) > 1 < 1 ATRcP nih.gov
n-Butyl Acrylate (nBuA) Methyl Methacrylate (MMA) 0.48 2.38 Conventional uni-bayreuth.de

The inclusion of this compound in copolymers has a profound effect on their microstructure and physical properties. The long, flexible nonyl side-chain acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of the resulting polymer. researchgate.netosti.gov Generally, for the poly(n-alkyl acrylate) series, the Tg decreases as the length of the alkyl side-chain increases. osti.gov This is due to the increased mobility of the longer side chains, which creates more free volume and allows for segmental motion of the polymer backbone at lower temperatures. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Various Poly(n-alkyl acrylate) Homopolymers This table illustrates the effect of increasing side-chain length on Tg, a trend that influences the Tg of this compound copolymers.

Polymer Alkyl Group Tg (°C)
Poly(methyl acrylate) Methyl 10
Poly(ethyl acrylate) Ethyl -24
Poly(butyl acrylate) Butyl -54
Poly(hexyl acrylate) Hexyl -57
Poly(octyl acrylate) Octyl -65

Note: Tg values can vary based on measurement technique and polymer molecular weight. Data compiled for illustrative purposes.

Copolymerization with Diverse Vinyl Monomers (e.g., Styrene, Vinyl Acetate)

This compound can be copolymerized with a wide array of vinyl monomers beyond acrylates, such as styrene and vinyl acetate (B1210297), to produce materials with a broad spectrum of properties. frontiersin.orgacs.org

The copolymerization of this compound with vinyl monomers typically proceeds via a free-radical mechanism. The kinetics of such reactions can often be described by the terminal model, which assumes that the reactivity of a growing polymer chain depends only on the nature of the terminal monomer unit. psu.edu In a study of the terpolymerization of acrylonitrile (B1666552) (AN), vinyl acetate (VA), and a nonyl-phenol-oligoethoxylate acrylate (FA), the process was found to follow the Alfrey-Goldfinger terminal model. psu.edu

Kinetic modeling is a powerful tool for understanding and predicting the behavior of these complex reactions. mdpi.com Software like PREDICI® is used to simulate copolymerization kinetics, predicting outcomes such as conversion over time, copolymer composition, and molecular weight development. mdpi.commdpi.com These models incorporate parameters for initiation, propagation, termination, and chain transfer reactions. mdpi.com For acrylates like this compound, it is also crucial to consider intramolecular chain transfer (backbiting), which can lead to the formation of branched structures. mdpi.com The reactivity ratios derived from these models are essential for designing copolymers with specific properties. nih.gov

To create more complex and well-defined polymer architectures, such as block and graft copolymers, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and specific functionalities. frontiersin.orgcmu.edu

For instance, block copolymers can be synthesized by using a macroinitiator of one polymer to initiate the polymerization of a second monomer. cmu.eduumich.edu ATRP has been successfully used to create block copolymers of acrylates and methacrylates, where a catalyst system containing a ligand like 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) can be used. cmu.eduuni-bayreuth.de Graft copolymers, which feature polymeric side-chains attached to a main polymer backbone, can be prepared by copolymerizing a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). uni-bayreuth.degoogle.com These controlled architectures allow for the combination of distinct properties, such as the high glass transition temperature of polystyrene and the low Tg of poly(this compound), within a single molecule. frontiersin.org

Statistical copolymers are those in which the monomer units are arranged randomly along the polymer chain. The design of these copolymers relies heavily on the monomer reactivity ratios. uq.edu.au When the product of the reactivity ratios (r₁r₂) is close to one, an ideal random copolymer is formed, with the sequence distribution being governed by the feed composition. frontiersin.org If r₁r₂ is less than one, there is a tendency toward alternation. frontiersin.org

The analysis of the monomer sequence distribution provides deeper insight into the polymer's microstructure and resulting properties. acs.org In a terpolymer system involving a nonyl-derivative acrylate, acrylonitrile, and vinyl acetate, analysis showed that the resulting polymer consisted of long chains of acrylonitrile connected by single units of the other comonomers, forming a statistical structure. psu.edu Advanced computational methods, such as Monte Carlo simulations, can be used to model the copolymerization process and predict the distribution of various sequences (e.g., dyads, triads, alternating blocks) along the polymer chain. acs.org This level of analysis is crucial for applications where specific microstructures are desired, as the sequence distribution can influence interchain interactions and bulk material properties. acs.org

Functional Copolymer Architectures from this compound

The incorporation of this compound into copolymer structures allows for the development of materials with tailored properties. Its long alkyl chain imparts flexibility, hydrophobicity, and a low glass transition temperature (Tg), which are desirable traits for a variety of applications. By strategically combining this compound with other monomers, it is possible to create functional copolymer architectures, including multi-functional copolymers for specific uses and complex hybrid or interpenetrating network systems.

Design and Synthesis of Multi-Functional Copolymers for Specific Applications

The design of multi-functional copolymers involves selecting comonomers that introduce specific functionalities alongside the properties contributed by this compound. The synthesis of these copolymers is often achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for precise control over molecular weight, architecture, and monomer sequence distribution. researchgate.netuq.edu.au

For instance, copolymers for adhesive applications can be designed by polymerizing isothis compound with other monomers to achieve a balance of tack, peel strength, and shear resistance. google.com In other fields, such as lubricant additives, long-chain acrylates are copolymerized with monomers containing polar groups to create multifunctional additives that can act as pour point depressants and viscosity index improvers. researchgate.neticm.edu.pl The this compound segments provide oil solubility and viscosity control, while the polar functional groups can offer properties like detergency or anti-wear characteristics. researchgate.net

The synthesis strategy often involves a semi-batch or continuous monomer feeding process to create gradient copolymers, where the composition changes gradually along the polymer chain. uq.edu.au This approach can be used to fine-tune the properties of the final material more effectively than random or block copolymerization. uq.edu.au For example, a gradient copolymer of this compound and a high-Tg monomer like methyl methacrylate could yield a material with a broad glass transition, offering a unique combination of damping properties and mechanical strength.

Copolymer System Comonomers Synthesis Method Targeted Application Key Findings
Lubricant AdditivesOctyl Acrylate, tert-Butyl AcrylamideFree Radical PolymerizationPour Point Depressant, Viscosity Index Improver, AnticorrosionCopolymers showed better performance as pour point depressants and viscosity index improvers compared to homopolymers. researchgate.net
Adhesive CompositionsIsothis compound, Vinyl AcetateEmulsion CopolymerizationAdhesivesCopolymers based on isothis compound demonstrated superior adhesion properties compared to those using 2-ethylhexyl acrylate. google.com
Functional Polyelectrolytes2-Acrylamido-2-methyl-1-propanesulfonic acid, 2-Hydroxyethyl AcrylateAGET ATRPSensor CoatingsSuccessfully synthesized functional copolymers with well-defined structures suitable for modifying sensor surfaces. researchgate.net
Gradient Copolymersn-Butyl Acrylate, StyreneNitroxide Mediated Polymerization (NMP)Advanced MaterialsA gradient in copolymer composition was achieved, which can lead to unique thermal and mechanical properties compared to block or random copolymers. uq.edu.au

Development of Hybrid Polymer Systems and Interpenetrating Networks

Hybrid polymer systems and interpenetrating polymer networks (IPNs) represent advanced material architectures where two or more distinct polymer networks are combined at a molecular level without being covalently bonded to each other. researchgate.netcyu.fr This approach allows for the creation of materials with synergistic properties that are often unattainable by simple blending or copolymerization. cyu.frevonik.com

Hybrid Polymer Systems

Hybrid polymers involving acrylates are developed to combine the desirable characteristics of different polymer types. For example, urethane-acrylate hybrids merge the flexibility and abrasion resistance of polyurethanes with the weatherability and cost-effectiveness of polyacrylates. evonik.commdpi.com These hybrids are often synthesized by preparing a polyurethane dispersion (PUD) and then polymerizing acrylic monomers, such as this compound, within that dispersion. evonik.commdpi.com This method fosters an intimate interaction between the two polymer structures. evonik.com

Similarly, silicone-acrylic hybrids are created to leverage the thermal stability and low surface energy of silicones with the adhesive properties of acrylics. google.com These are not simple blends but rather polymerization products that contain both silicone and acrylate repeating units, forming distinct but interconnected phases. google.com Alkyd-acrylic hybrids are another important class, where acrylic monomers are polymerized in the presence of an alkyd resin to produce coatings with improved drying times and durability. researchgate.net The inclusion of this compound in these systems would contribute to enhanced flexibility and adhesion to low-energy surfaces.

Interpenetrating Polymer Networks (IPNs)

IPNs are formed when one polymer network is swollen with the monomers of a second network, which are then polymerized and cross-linked in situ. cyu.frgoogle.com This creates a structure where the two networks are physically entangled. researchgate.net A semi-IPN can also be formed when a cross-linked polymer is combined with a linear polymer. researchgate.net

The synthesis of IPNs allows for the combination of otherwise incompatible polymers. google.com For instance, an IPN could be created from a butyl rubber network and a poly(this compound) network. The butyl rubber would provide excellent damping and impermeability, while the poly(this compound) network would contribute tunable mechanical properties and adhesion. Research on similar systems, such as those using poly(n-octadecyl acrylate), has shown that the resulting IPNs can exhibit unique properties like shape memory and self-healing capabilities. researchgate.net The synthesis of acrylate-based IPNs can be initiated through various methods, including thermal or photochemical polymerization. mdpi.com Photopolymerization is particularly advantageous as it allows for the simultaneous initiation of different polymerization mechanisms, such as radical polymerization for the acrylate and cationic polymerization for an epoxy component, to form the IPN in a single step. mdpi.com

System Type Components Synthesis Approach Key Characteristics/Properties
Urethane-Acrylic HybridPolyurethane, Acrylic Monomers (e.g., n-Butyl Acrylate, Methyl Methacrylate)Polymerization of acrylics within a polyurethane dispersion.Combines polyurethane toughness and flexibility with acrylic weatherability and cost-effectiveness; offers excellent adhesion and barrier properties. evonik.commdpi.com
Silicone-Acrylic HybridSilicone sub-species, Acrylate sub-speciesPolymerization product of silicone and acrylate repeating units.Integrates the thermal stability and low surface energy of silicones with the adhesive properties of acrylics. google.com
Alkyd-Acrylic HybridAlkyd Resin, Acrylic MonomersFree radical polymerization of acrylics in the presence of the alkyd.Offers synergistic performance with faster drying times and enhanced durability compared to individual components. researchgate.net
Interpenetrating Polymer Network (IPN)Butyl Rubber, n-Octadecyl Acrylate (C18A)UV polymerization of C18A monomer within a butyl rubber solution.Resulting IPN exhibits self-healing and shape-memory properties with tunable thermal and mechanical characteristics. researchgate.net
Interpenetrating Polymer Network (IPN)Acrylate Monomers, Epoxy ResinsSimultaneous photopolymerization (Radical and Cationic).Allows for a one-step production of IPNs with properties derived from both the flexible acrylate network and the rigid epoxy network. mdpi.com

Advanced Characterization Techniques for Poly Nonyl Acrylate and Its Copolymers

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating complex mixtures and are widely used in polymer analysis for assessing purity, determining molecular weight, and quantifying additives.

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. In the context of poly(nonyl acrylate), HPLC is the method of choice for determining the amount of residual nonyl acrylate (B77674) monomer in the final polymer. gimitec.comwaters.com This is a critical quality control parameter, as residual monomers can affect the polymer's properties and performance.

Reversed-phase HPLC is commonly used, where the polymer sample is dissolved in a suitable solvent, and the components are separated based on their polarity. gimitec.comwaters.com This method can be used to quantify both polar and non-polar residual monomers in a single run, simplifying the analytical process. gimitec.comwaters.com Furthermore, HPLC can be employed to check the purity of the this compound monomer before polymerization, as impurities can have unintended effects on the resulting polymer's properties. perkinelmer.com The technique is also valuable for quantifying low molecular weight oligomers and analyzing for the presence of additives within the polymer matrix. gimitec.comusm.my

Typical HPLC Analysis Parameters for Acrylate Monomers:

ParameterDescription
Technique Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) gimitec.com
Column C18 gimitec.com
Mobile Phase Acetonitrile/Water mixture usm.my
Detector UV Detector (e.g., at 210 nm) gimitec.com
Sample Preparation Dissolution of the polymer in a solvent like Tetrahydrofuran (B95107) (THF) gimitec.comwaters.com

Gas Chromatography (GC) for Volatile Monomer and Residual Solvent Analysis

Gas Chromatography (GC) is a crucial analytical technique for the analysis of volatile and semi-volatile organic compounds. polymersolutions.com In the context of poly(this compound), GC is primarily employed to quantify residual this compound monomer and any solvents remaining after the polymerization process. The presence of residual monomers can be undesirable as they can be toxic and may negatively impact the polymer's stability and physical properties. polymersolutions.com

Several GC-based methods are applicable for this purpose. A common approach is Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers high sensitivity and robustness for quantifying known target compounds. polymersolutions.com For more complex analyses or when identification of unknown volatile impurities is required, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its excellent sensitivity and specificity. polymersolutions.compolymersolutions.com

Headspace GC is a particularly useful variation for analyzing residual solvents and volatile monomers in solid polymer samples. polymersolutions.com This technique involves heating the polymer sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. researchgate.net This "full evaporation" technique can eliminate the need for solvent extraction, simplifying sample preparation and preventing non-volatile polymer components from contaminating the GC system. researchgate.net The temperature for such analysis is carefully controlled; for instance, a temperature of 120°C for 5 minutes has been shown to be effective for transferring residual monomers from a polymer latex to the vapor phase. researchgate.net

The selection of the appropriate GC method and conditions, such as the type of column and temperature programming, is critical for achieving accurate and reliable results. For instance, a fused-silica capillary column coated with 6% cyanopropyl-phenyl methylpolysiloxane has been successfully used for the separation of various residual monomers in adhesives. chromatographyonline.com

Gel Permeation Chromatography (GPC) for Absolute Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers like poly(this compound). polymersolutions.comintertek.com This method separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume. tainstruments.com The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster as they are excluded from more of the pores. intertek.comtainstruments.com

For the determination of absolute molecular weight , GPC systems are often equipped with advanced detectors such as multi-angle light scattering (MALS) and refractive index (RI) detectors. polymersolutions.comceitec.cz The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which allows for the direct calculation of the weight-average molecular weight (Mw) without the need for column calibration with polymer standards of the same chemical structure. intertek.comceitec.cz This is a significant advantage as it provides more accurate molecular weight data, especially for novel or complex polymers where standards may not be available. ceitec.cz

The polydispersity index (PDI) , a measure of the breadth of the molecular weight distribution, is also determined from the GPC data. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications.

The choice of solvent (mobile phase) is critical for a successful GPC analysis and must be able to fully dissolve the polymer. ceitec.cz For poly(this compound), common organic solvents like tetrahydrofuran (THF) are often used. intertek.com The precision of the GPC system, particularly the stability of the solvent flow rate, is essential for accurate molecular weight determination. tainstruments.com

Table 1: Key Parameters Determined by GPC for Poly(this compound)

ParameterDescriptionSignificance
Weight-Average Molecular Weight (Mw) The average molecular weight where the contribution of each molecule is weighted by its mass. More sensitive to the presence of high molecular weight chains.Influences properties like melt viscosity and toughness.
Number-Average Molecular Weight (Mn) The total weight of the polymer divided by the total number of molecules. Sensitive to the presence of low molecular weight chains.Affects properties such as brittleness and glass transition temperature.
Polydispersity Index (PDI) A measure of the uniformity of the molecular weight distribution (PDI = Mw/Mn).A lower PDI indicates a more uniform polymer, which can lead to more predictable and consistent material properties.
Radius of Gyration (Rg) A measure of the size of the polymer coil in solution.Provides insight into the polymer's conformation and chain stiffness.
Intrinsic Viscosity A measure of the contribution of a polymer to the viscosity of a solution.Related to the polymer's molecular weight and hydrodynamic volume.

Thermal and Morphological Analysis

Differential Scanning Calorimetry (DSC) for Reaction Exothermicity, Phase Transitions, and Thermal History

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. wikipedia.orgtorontech.com For poly(this compound) and its copolymers, DSC provides critical information on reaction exothermicity during polymerization, phase transitions, and the material's thermal history. eag.com

During a DSC experiment, the sample and a reference are subjected to a controlled temperature program. wikipedia.org The difference in heat flow required to maintain both at the same temperature is recorded. torontech.com This allows for the identification of various thermal events:

Glass Transition Temperature (Tg): This appears as a step-like change in the heat capacity on the DSC curve. wikipedia.org It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a crucial parameter for determining the service temperature range of poly(this compound).

Crystallization Temperature (Tc): An exothermic peak on the DSC curve indicates the temperature at which the polymer chains organize into a crystalline structure upon cooling from the melt. wikipedia.org

Melting Temperature (Tm): An endothermic peak represents the temperature at which a crystalline polymer melts. wikipedia.org The area under this peak corresponds to the enthalpy of fusion, which can be used to estimate the degree of crystallinity.

Reaction Exothermicity: For curing or crosslinking reactions, DSC can quantify the heat evolved, which is represented by a broad exothermic peak. eag.com This information is vital for understanding and controlling the polymerization process.

The thermal history of a polymer sample, such as its previous heating and cooling cycles, can significantly affect its properties. DSC can reveal this history through features like enthalpic relaxation peaks near the Tg, which indicate physical aging. eag.com Modulated Temperature DSC (MTDSC) is an advanced technique that can separate overlapping thermal events, providing clearer insights into complex transitions. eag.commdpi.com

Table 2: Typical Thermal Events for Poly(this compound) Analyzed by DSC

Thermal EventAppearance on DSC CurveInformation Gained
Glass Transition (Tg) Step change in baseline (heat capacity)Temperature of transition from glassy to rubbery state.
Crystallization (Tc) Exothermic peak (heat released)Temperature at which ordered crystalline structures form from the amorphous state.
Melting (Tm) Endothermic peak (heat absorbed)Temperature at which crystalline structures are destroyed.
Enthalpic Relaxation Small endothermic peak near TgIndicates physical aging and changes in the amorphous regions.
Curing/Crosslinking Broad exothermic peakHeat of reaction, degree of cure.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is primarily used to evaluate the thermal stability and decomposition behavior of materials like poly(this compound). nih.govresearchgate.net

In a TGA experiment, a small amount of the polymer is heated at a constant rate, and its mass is continuously monitored. nih.gov The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov

For polyacrylates, thermal degradation in an inert atmosphere often proceeds through mechanisms like chain scission and depolymerization, leading to the formation of monomers and other volatile products. nih.gov TGA can determine key parameters related to thermal stability:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, identified by the peak of the DTG curve.

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of char or non-volatile degradation products.

By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of degradation can be calculated using model-free isoconversional methods. nih.govnih.gov This provides a deeper understanding of the degradation mechanism. mdpi.com Combining TGA with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of the gaseous products evolved during decomposition, offering detailed insights into the degradation pathways. researchgate.netmdpi.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structures, Nanoscale Morphology, and Layer Spacing

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques that use the scattering of X-rays to probe the structure of materials at different length scales. rigaku.com

X-ray Diffraction (XRD) , also referred to as Wide-Angle X-ray Scattering (WAXS), provides information about the atomic and molecular arrangement within crystalline materials. rug.nl When an X-ray beam interacts with a semi-crystalline polymer like poly(this compound), the ordered crystalline regions diffract the X-rays at specific angles, producing a characteristic diffraction pattern. This pattern can be used to:

Identify Crystalline Phases: The positions and intensities of the diffraction peaks are unique to a specific crystal structure. rigaku.com

Determine Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains.

Calculate the Degree of Crystallinity: The ratio of the area of the crystalline peaks to the total scattered intensity (including the broad amorphous halo) provides an estimate of the percentage of the material that is crystalline.

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 100 nanometers. rigaku.com It is particularly useful for studying the nanoscale morphology of polymers and copolymers. For block copolymers or semi-crystalline polymers, SAXS can reveal information about:

Lamellar Spacing: In layered structures, SAXS patterns show peaks that correspond to the repeating distance between the layers. rug.nl

Size and Shape of Nanodomains: The scattering pattern can be analyzed to determine the size, shape, and arrangement of microphase-separated domains in copolymers or nanoparticles within a polymer matrix. rigaku.com

Porosity and Interfacial Structure: SAXS is sensitive to variations in electron density, making it suitable for characterizing porous materials and the interfaces between different phases. mdpi.com

Together, XRD and SAXS provide a comprehensive picture of the hierarchical structure of poly(this compound) and its copolymers, from the arrangement of atoms in the crystal lattice to the larger-scale organization of crystalline and amorphous domains. ntu.edu.sg

Atomic Force Microscopy (AFM) and Electron Microscopy (SEM/TEM) for Surface Morphology and Nanostructure Characterization

Atomic Force Microscopy (AFM) and Electron Microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are high-resolution imaging techniques used to visualize the surface and internal morphology of materials at the nanoscale. nanosurf.comafmworkshop.com

Atomic Force Microscopy (AFM) generates a three-dimensional topographic map of a sample's surface by scanning it with a sharp probe attached to a cantilever. nanosurf.com The forces between the tip and the sample surface cause the cantilever to deflect, which is measured to create the image. nanosurf.com Key advantages of AFM for characterizing poly(this compound) include:

High Vertical Resolution: AFM offers sub-nanometer vertical resolution, making it excellent for measuring surface roughness and the height of nanoscale features. nanosurf.com

Minimal Sample Preparation: Often, samples can be imaged in their native state without the need for conductive coatings. nanosurf.com

Versatile Imaging Environments: AFM can operate in air, liquid, or vacuum, allowing for the study of samples under various conditions. nanosurf.com

Multifunctional Imaging: Beyond topography, different AFM modes can map local mechanical, electrical, and thermal properties. nanosurf.com

Scanning Electron Microscopy (SEM) scans a focused beam of electrons across the sample surface, generating signals from the interaction of the electrons with the material. nanosurf.com Secondary electrons are primarily used to create images of the surface topography with high lateral resolution (typically 1-10 nm). nanosurf.com SEM is highly effective for visualizing the surface morphology, texture, and defects of poly(this compound) films and particles over a large area.

Transmission Electron Microscopy (TEM) directs a beam of electrons through an ultra-thin section of the sample. nanosurf.com The electrons that pass through are used to form an image, providing extremely high, near-atomic resolution (0.1-0.2 nm). nanosurf.com TEM is essential for studying the internal nanostructure of poly(this compound) and its copolymers, such as:

Visualizing Microphase Separation: In block copolymers, TEM can directly image the different polymer domains (e.g., lamellae, cylinders, spheres).

Characterizing Nanoparticle Dispersion: If fillers or nanoparticles are incorporated, TEM can reveal their size, shape, and how well they are dispersed within the polymer matrix.

Analyzing Crystalline Structures: High-resolution TEM can be used to observe crystal lattices and defects.

Table 3: Comparison of Advanced Microscopy Techniques

TechniquePrincipleInformation ProvidedResolutionSample Preparation
AFM Scans surface with a physical probe3D topography, surface roughness, mechanical/electrical properties nanosurf.comHigh vertical (sub-nm), good lateral (nm) nanosurf.comMinimal, no coating required nanosurf.com
SEM Scans surface with an electron beamSurface morphology, texture, compositional contrast nanosurf.comHigh lateral (1-10 nm) nanosurf.comOften requires conductive coating afmworkshop.com
TEM Transmits electrons through a thin sampleInternal structure, crystallography, nanodomain morphology nanosurf.comAtomic-scale lateral (0.1-0.2 nm) nanosurf.comRequires ultra-thin sectioning

Rheological Characterization of Poly(this compound) Systems

The rheological characterization of poly(this compound) (PNA) and its copolymer systems is essential for understanding their processing behavior and final application performance. Rheology, the study of the flow and deformation of matter, provides critical data on properties such as viscosity, elasticity, and viscoelasticity. These properties are intrinsically linked to the polymer's molecular structure, including its molecular weight, architecture (linear, branched, or crosslinked), and the nature of its constituent monomers.

The viscoelastic nature of polymeric materials is typically investigated using dynamic mechanical analysis (DMA) or oscillatory rheometry. These techniques measure the material's response to a sinusoidal stress or strain, resolving the behavior into two key components: the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic portion of the response, indicating the energy stored and recovered per cycle, while the loss modulus represents the viscous portion, indicating the energy dissipated as heat.

For poly(n-alkyl acrylates) (PnAA), the length of the alkyl side chain significantly influences their dynamic mechanical properties. As the side chain length increases, as in the case of this compound, the storage modulus tends to change more steadily with temperature. Concurrently, the peaks in the loss modulus and the loss tangent (tan δ = G''/G'), which are associated with the glass transition, become broader. researchgate.net This broadening suggests a wider range of relaxation times due to the increased mobility and conformational flexibility of the longer nonyl side chains. The glass transition temperature (Tg) of poly(n-nonyl acrylate) is reported to be approximately -89 °C, indicating its rubbery nature at room temperature. rsc.org

The rheological properties of PNA can be significantly altered through copolymerization or crosslinking. For instance, in multigraft copolymers, the introduction of ionic groups (sulfonation) can dramatically increase both the storage and loss modulus by orders of magnitude. rsc.org These ionic groups act as physical crosslinks, forming domains that dominate the dynamic behavior of the system. rsc.org Similarly, for crosslinked hyperbranched poly(this compound) gels, the gel point—the transition from a liquid to a solid-like state—can be identified by the crossover point of the storage (G') and loss (G'') moduli during curing. researchgate.net

The table below summarizes the expected influence of various structural factors on the key rheological properties of poly(this compound) systems, based on findings from related acrylate polymers.

Structural FactorInfluence on Rheological PropertyResearch Finding Context
Side Chain Length Increased length (like nonyl) leads to broader glass transition peaks (loss modulus and tan δ) and a more gradual change in storage modulus with temperature.Studies on poly(n-alkyl acrylates) show that longer side chains increase molecular mobility and broaden relaxation spectra. researchgate.net
Crosslinking Increases storage modulus (G') in the rubbery plateau region. The gel point is marked by the G'/G'' crossover.The formation of a network structure restricts polymer chain mobility, enhancing solid-like behavior. researchgate.net
Copolymerization (Ionic) Introduction of ionic groups (e.g., sulfonation) can drastically increase both G' and G'' by forming strong physical crosslinks.In sulfonated multigraft copolymers, ionic aggregation leads to a significant enhancement of stiffness and modulus. rsc.org
Molecular Weight Higher molecular weight generally leads to higher zero-shear viscosity and a more pronounced rubbery plateau.General polymer rheology principles indicate that increased chain entanglements at higher molecular weights increase viscosity and elasticity.

Understanding these relationships is crucial for designing PNA-based materials with tailored flow properties for specific applications, from pressure-sensitive adhesives to coatings and sealants.

In-Line and Real-Time Monitoring of Polymerization Processes using Advanced Analytical Probes

The ability to monitor polymerization reactions in-line and in real-time is critical for process optimization, ensuring product quality, and enhancing operational safety. ijcce.ac.ir Advanced analytical probes provide continuous data on monomer conversion, polymer molecular weight, viscosity, and copolymer composition as the reaction progresses. For the synthesis of poly(this compound) and its copolymers, several powerful techniques are available, primarily based on spectroscopic methods.

Raman Spectroscopy has emerged as a highly effective tool for monitoring polymerization reactions in real-time. mdpi.com It is particularly well-suited for acrylate polymerization because it can directly track the disappearance of the carbon-carbon double bond (C=C) stretching vibration (typically around 1630-1640 cm⁻¹) of the monomer as it is converted into the single-bond polymer backbone. semi.ac.cnhoriba.com Raman spectroscopy offers several advantages: it is non-destructive, requires minimal sample preparation, and is highly effective in aqueous systems like emulsion polymerizations, as water has a very weak Raman signal. horiba.comhoriba.com The use of fiber-optic immersion probes allows for direct monitoring within the reactor, providing immediate feedback on reaction kinetics. horiba.comdavidpublisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy is another robust technique for real-time monitoring. spectroscopyonline.comthermofisher.com Similar to Raman, real-time FTIR can follow the progress of cure by monitoring the decrease in intensity of characteristic monomer peaks, such as the acrylate C=C bond. spectroscopyonline.comkent.ac.uk Modern FTIR instruments with rapid scanning capabilities can acquire multiple spectra per second, offering a precise measure of reaction kinetics and the extent of monomer conversion. spectroscopyonline.comthermofisher.com The use of Attenuated Total Reflectance (ATR) fiber-optic probes enables in-line analysis for various polymerization types, including bulk, solution, and multiphase systems. researchgate.net

Automatic Continuous Online Monitoring of Polymerization (ACOMP) represents a more integrated approach. This system continuously extracts a small stream from the reactor, which is then automatically diluted and passed through a series of detectors. researchgate.net These detectors can include UV/Vis spectrophotometers, viscometers, and light scattering detectors to simultaneously measure monomer concentration, polymer concentration, intrinsic viscosity, and weight-average molecular weight (Mw) in real-time. researchgate.netresearchgate.net ACOMP provides a comprehensive, multi-parameter view of the polymerization process, enabling precise control over the final polymer properties. researchgate.net

The following table compares these advanced analytical probes for monitoring acrylate polymerization.

Analytical ProbeInformation ProvidedKey Features & Applications
Raman Spectroscopy Monomer conversion (via C=C bond disappearance), copolymer composition, reaction kinetics.Non-destructive; excellent for aqueous/emulsion systems; in-line monitoring with fiber-optic probes. mdpi.comhoriba.comhoriba.com
Real-Time FTIR Spectroscopy Monomer conversion, functional group changes, cure monitoring, reaction kinetics.High-speed data acquisition; versatile for bulk, solution, and multiphase systems using ATR probes. spectroscopyonline.comresearchgate.net
ACOMP System Monomer/polymer concentration, intrinsic viscosity, weight-average molecular weight (Mw), copolymer composition.Provides comprehensive, multi-parameter data; suitable for complex reaction control and optimization. researchgate.netresearchgate.net
Acoustic Emission (AE) Detection of stress-induced cracking and damage during polymerization-induced shrinkage.Non-destructive; useful for monitoring the mechanical integrity of the polymerizing mass, particularly in bulk systems. researchgate.net

By leveraging these advanced analytical techniques, manufacturers can achieve superior control over the synthesis of poly(this compound), leading to materials with consistent and predictable properties tailored for high-performance applications.

Material Science and Applications of Poly Nonyl Acrylate and Its Copolymers

Development of Poly(Nonyl Acrylate)-Based Adhesives and Coatings

Poly(this compound) (PNA) and its copolymers are integral to the formulation of advanced adhesives and coatings, primarily due to the unique properties conferred by the long, flexible nonyl side chain. This aliphatic group provides low surface energy, hydrophobicity, and internal plasticization, which are critical for performance in these applications.

The performance of acrylic adhesives is intricately linked to their molecular structure, including monomer composition, polymer architecture, and the presence of functional groups. In poly(this compound)-based systems, the long, non-branched C9 alkyl chain is a dominant factor influencing adhesive properties.

The relationship between structure and properties can be summarized by several key principles:

Monomer Composition and Viscosity: For acrylic polymers with low gel content, the adhesion performance is directly correlated with changes in viscosity that arise from varying the comonomer composition. scite.ai The incorporation of the nonyl acrylate (B77674) monomer, with its bulky and flexible side chain, lowers the glass transition temperature (Tg) and reduces polymer entanglement. mdpi.com This internal plasticization effect enhances the viscoelastic properties required for pressure-sensitive adhesives (PSAs), influencing tack, peel adhesion, and shear strength.

Side-Chain Length: The length of the alkyl ester side chain plays a crucial role. Longer side chains, such as the nonyl group, provide greater flexibility compared to shorter chains like butyl or 2-ethylhexyl groups. mdpi.com This increased flexibility allows for better surface wetting on substrates, which is essential for establishing good adhesion. However, an excessively long chain can sometimes lead to a decrease in cohesive strength.

Polar Comonomers: The introduction of polar comonomers, such as acrylic acid or hydroxyethyl (B10761427) acrylate, into a PNA-based adhesive formulation can significantly enhance performance. researchgate.net These polar groups improve interfacial bonding with a variety of substrates by creating opportunities for hydrogen bonding or dipole-dipole interactions, which can increase adhesion strength. researchgate.net

Crosslinking: The degree of crosslinking within the polymer matrix is a critical parameter. While the flexible PNA chains provide tackiness, controlled crosslinking is necessary to build cohesive strength and resistance to shear forces. A patent for an isothis compound-based adhesive composition highlights its application as a base for copolymers, where the balance of properties is tailored for specific adhesive tasks. google.com

The interplay of these structural factors allows formulators to design adhesives with a wide range of properties. For instance, by copolymerizing this compound with monomers like methyl methacrylate (B99206), one can balance the softness and tackiness from PNA with the hardness and cohesive strength from the poly(methyl methacrylate) segments.

Table 1: Influence of Structural Factors on Poly(this compound) Adhesive Properties

Structural FactorInfluence on Adhesive PropertiesResearch Finding
Nonyl Side Chain Provides internal plasticization, lowers Tg, enhances flexibility and surface wetting. mdpi.comLonger side chains lead to lower polymer entanglement and shear elastic modulus. mdpi.com
Polar Comonomers (e.g., Acrylic Acid) Improves interfacial bonding and adhesion strength to polar substrates. researchgate.netThe addition of polar groups can enhance tack values without compromising other performance properties. researchgate.net
Copolymer Composition Allows for tuning of viscoelastic properties, balancing tack, peel, and shear strength. scite.aiFor low-gel polymers, adhesion performance correlates with viscosity changes as comonomer composition is varied. scite.ai
Crosslink Density Increases cohesive strength, shear resistance, and thermal stability.The balance between flexibility and cohesive strength is critical for overall performance. mdpi.com

Poly(this compound)-based materials are valued for their robust performance, particularly in applications requiring durability and resistance to environmental factors. The hydrophobic nature of the nonyl group is a key contributor to this performance profile.

Adhesion to Substrates: PNA-based adhesives exhibit good adhesion to a wide range of surfaces, especially low-energy substrates, due to the low surface tension imparted by the nonyl side chain. The flexibility of the polymer backbone allows for intimate contact with the substrate surface, maximizing van der Waals forces. The incorporation of specific comonomers can further enhance adhesion to polar substrates like glass and metals. researchgate.net

Durability and Weathering Resistance: Coatings formulated with long-chain acrylates, such as 8-methylthis compound, demonstrate excellent resistance to harsh environmental conditions. marketresearchintellect.com These materials can withstand extreme weather, UV radiation, and chemical exposure, making them suitable for demanding applications like automotive and architectural coatings. marketresearchintellect.commarketresearchintellect.com Studies on acrylic polyurethane coatings confirm their superior chemical resistance and durability during outdoor weathering in industrial environments. icm.edu.pl After exposure, changes to the surface are often due to atmospheric deposits rather than chemical degradation of the polymer itself, highlighting the coating's inertness. icm.edu.pl The use of nano-additives like TiO2 in polyacrylate coatings can further enhance weathering resistance by providing UV-blocking capabilities. nih.gov The increase in surface hardness observed after accelerated weathering in some acrylic systems can be attributed to further crosslinking reactions induced by UV radiation. nih.gov

Table 2: Performance Characteristics of Poly(this compound)-Based Coatings

Performance MetricDescriptionSupporting Evidence
Weathering Resistance High resistance to degradation from UV radiation, moisture, and temperature fluctuations. marketresearchintellect.comFormulations with 8-methylthis compound show excellent resistance to extreme weather and UV exposure. marketresearchintellect.commarketresearchintellect.com
Chemical Resistance The stable polyacrylate backbone and hydrophobic side chains provide resistance to many chemicals.Acrylic polyurethane clearcoats are noted for their superior chemical resistance in industrial settings. icm.edu.pl
Durability Maintains protective and aesthetic properties over long service periods.The primary binder resin is mainly responsible for the mechanical and chemical resistance of the finished paint film. evonik.com
Hydrophobicity The nonyl alkyl chain imparts water-repellent properties to the surface.The use of nanoparticles can fine-tune properties like hydrophobicity. researchgate.net

Advanced Polymer Materials and Composites

The unique properties of poly(this compound) make it a valuable component in the development of advanced polymer materials, including blends, composites, and functional nanostructures.

Polymer blending is a cost-effective method to create materials with tailored properties. rsc.org However, most polymers are thermodynamically immiscible, leading to phase separation and poor mechanical properties. researchgate.net Compatibilization strategies are therefore essential to improve the interface between the blended components. researchgate.netnih.gov

A specific study on mixed Langmuir monolayers composed of poly(methyl methacrylate) (PMMA) and poly(n-nonyl acrylate) (PNA) revealed interesting miscibility behavior. acs.org At low surface pressures, the two polymers were miscible. acs.org However, as the surface pressure increased, the blend underwent a reversible hierarchical phase separation, where the minor component was expelled from the monolayer of the major component. acs.org

For bulk polymer blends involving PNA, which is highly non-polar, with more polar polymers, significant immiscibility is expected. To overcome this, several compatibilization strategies can be employed:

Addition of Copolymers: Using a block or graft copolymer where one segment is compatible with PNA and the other is compatible with the second polymer can stabilize the blend morphology. dokumen.pub For a PNA/PMMA blend, a PNA-b-PMMA diblock copolymer could act as an effective compatibilizer, locating at the interface and reducing interfacial tension.

Reactive Compatibilization: This strategy involves introducing reactive groups into one or both polymers that can react during melt blending to form copolymers in situ. This in-situ-formed copolymer then acts as a compatibilizer. nih.gov

Table 3: Miscibility and Phase Behavior of Poly(methyl methacrylate) / Poly(n-nonyl acrylate) Blend

ConditionObservationImplication
Low Surface Pressure The mixed monolayer is miscible. acs.orgIndicates favorable interactions between PMMA and PNA under low-density conditions.
High Surface Pressure Reversible hierarchical phase separation occurs. acs.orgDemonstrates thermodynamic immiscibility when the polymer chains are forced into close contact.
Bulk Blending (Hypothetical) Expected to be immiscible without a compatibilizer.Standard compatibilization strategies, like adding block copolymers, would be necessary for useful material properties. rsc.orgdokumen.pub

Polymer compartments, such as micelles and vesicles (polymersomes), are nanostructures that can serve as "nanoreactors" to encapsulate and protect catalysts or active molecules. nih.govbeilstein-journals.org These structures are typically formed by the self-assembly of amphiphilic block copolymers in a selective solvent (often water). academie-sciences.fr The hydrophobic blocks form the core of the micelle or the membrane of the vesicle, creating a distinct nano-environment that is shielded from the bulk solution. mdpi.com

Poly(this compound), due to its pronounced hydrophobicity and chemical stability, is an excellent candidate for forming the hydrophobic domain in such nanoreactors. cd-bioparticles.netnih.gov While specific research may highlight more common hydrophobic polymers like poly(n-butyl acrylate) or polystyrene, the principles directly apply to PNA. The long nonyl chain would create a strongly non-polar core capable of:

Catalysis: Encapsulating organometallic or organic catalysts, protecting them from a hostile aqueous environment and preventing their deactivation. nih.govmdpi.com This compartmentalization can also lead to enhanced reaction rates due to the high local concentration of reactants within the core. beilstein-journals.org Thermo-responsive polymers can be incorporated to create "smart" nanoreactors where catalytic activity can be switched on or off by changing the temperature. rsc.org

Controlled Release: Sequestering hydrophobic drug molecules for controlled drug delivery applications. nih.gov The polymer matrix protects the drug from premature degradation, and the release can be triggered by the gradual erosion of the polymer or in response to specific stimuli. nih.goviipseries.org The properties of the polymer, such as its glass transition temperature and hydrophobicity, are key parameters that control the rate of drug release. nih.gov

Vat photopolymerization (VPP) techniques, such as stereolithography (SLA) and digital light processing (DLP), are a cornerstone of additive manufacturing, enabling the rapid fabrication of complex 3D objects. nih.govresearchgate.net These processes rely on the layer-by-layer photocuring of a liquid resin, which is typically composed of monomers, oligomers, and a photoinitiator. researchgate.netresearchgate.net

Acrylates are the most common class of monomers used in these resins due to their high reactivity. nih.gov The final properties of the 3D-printed part—such as its hardness, flexibility, and chemical resistance—are determined by the chemical structure of the monomers and oligomers in the resin formulation. bomar-chem.com

This compound can be incorporated into photoresins as a reactive diluent or comonomer to tailor the properties of the final printed object. Its primary roles would include:

Increasing Flexibility and Impact Resistance: The long, flexible nonyl side chain acts as an internal plasticizer, lowering the crosslink density and glass transition temperature of the cured network. This results in a less brittle and more flexible material.

Tuning Hydrophobicity: The incorporation of this compound significantly increases the hydrophobicity of the printed part's surface. This is demonstrated in studies where a library of materials with varying surface properties was created by 3D printing resins containing different acrylate esters, such as isodecyl and lauryl acrylate. osti.gov

The ability to mix and match different acrylates, including this compound, allows for the digital design of photoresins to achieve specific performance targets for advanced applications. mdpi.com

Poly(this compound) in Monolayer and Surface Engineering

The ability to precisely control the architecture and functionality of surfaces at the molecular level is a cornerstone of modern materials science. Poly(this compound) (PNA), with its distinct properties, plays a significant role in this field, particularly in the formation of monolayers and the engineering of functional surfaces. These applications leverage the polymer's amphiphilic nature and its responsiveness to various stimuli, enabling the creation of highly ordered and dynamic interfaces.

Langmuir Monolayers and Surface Interactions in Mixed Systems

Langmuir monolayers, formed by spreading a substance at the air-water interface, serve as powerful models for studying two-dimensional systems and biomembrane interactions. nih.govmdpi.com The behavior of polymers within these monolayers provides insights into their conformational changes and intermolecular forces. nih.gov In mixed systems, such as those containing poly(acrylic acid) and nonionic surfactants, the interactions can lead to the formation of complexes, influencing properties like surface tension and viscosity. acs.org The study of these interactions is crucial for understanding how different components organize at interfaces, which is fundamental for applications ranging from emulsion stabilization to drug delivery.

The interactions in these mixed systems are often a delicate balance of hydrophobic and hydrophilic forces. acs.org For instance, the association between polyacids and ethoxylated nonionic surfactants can result in the formation of insoluble complexes at low pH, which may redissolve with an excess of surfactant. researchgate.net The characteristics of these complexes, and their formation, are dependent on factors like pH and the concentration of the polymer and surfactant. researchgate.net

Table 1: Key Factors Influencing Mixed Monolayer Systems

Factor Description Impact on the System
pH Affects the ionization of acidic or basic groups in the polymer chains. Can drive the formation or dissolution of polymer-surfactant complexes. researchgate.net
Polymer Concentration The amount of polymer available for interaction at the interface. Influences the stoichiometry of complex formation. researchgate.net
Surfactant Concentration The amount of surfactant available to interact with the polymer and the interface. Can lead to the formation of mixed micelles and affect polymer adsorption. acs.org
Ionic Strength The concentration of ions in the aqueous subphase. Can screen electrostatic interactions, affecting the coupling of polyelectrolytes to charged monolayers. nih.gov

Fabrication of Polymer Brushes and Functionalized Surfaces

Polymer brushes, which consist of polymer chains tethered by one end to a surface, are a versatile platform for modifying surface properties. nimte.ac.cnresearchgate.net These structures can be tailored to control adhesion, friction, biocompatibility, and hydrophilicity. nimte.ac.cn The "grafting from" approach, also known as surface-initiated polymerization (SI-P), is a widely used method for creating dense polymer brushes. mdpi.comacs.org This technique involves growing polymer chains directly from an initiator-functionalized surface, allowing for high grafting densities. mdpi.com

Various controlled radical polymerization (CRP) techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), have been instrumental in the synthesis of well-defined polymer brushes. researchgate.netacs.org These methods offer precise control over polymer chain length, density, and architecture. nimte.ac.cn Post-polymerization modification is another powerful strategy to introduce specific functionalities to the polymer brushes. acs.org For instance, precursor polymers can be modified to create brushes with acidic side chains. acs.org

The ability to create patterned and multifunctional polymer brushes opens up possibilities for advanced applications. nimte.ac.cn For example, light-responsive and fluorescent brush surfaces can be fabricated by coupling specific molecules to reactive polymer brushes like poly(pentafluorophenyl acrylate). rsc.org

Table 2: Common Techniques for Polymer Brush Fabrication

Technique Description Advantages
"Grafting to" Pre-synthesized polymer chains are attached to a surface. Experimentally straightforward. acs.org
"Grafting from" (SI-P) Polymer chains are grown directly from a surface functionalized with initiators. Allows for higher grafting densities and film thicknesses. mdpi.comacs.org
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) A type of controlled radical polymerization initiated from a surface. Provides excellent control over polymer brush characteristics. researchgate.netacs.org
Surface-Initiated Cu(0)-Mediated Controlled Radical Polymerization (SI-CuCRP) An efficient method for preparing polymer brushes using a metallic copper plate. Enables synthesis of multifunctional brushes with high end-group fidelity. nimte.ac.cn

Specialty Applications in Smart Materials and Responsive Systems

"Smart" or "intelligent" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. sigmaaldrich.comresearchgate.netmdpi.com This responsiveness is achieved by incorporating specific chemical moieties into the material's structure, leading to changes in properties like solubility, conformation, or shape. researchgate.netasiaresearchnews.com Poly(this compound) and its copolymers are valuable components in the design of such advanced materials due to their tunable properties and the versatility of acrylate chemistry.

Design and Characterization of Thermoresponsive Poly(this compound) Systems

Thermoresponsive polymers exhibit a change in solubility in a solvent with temperature, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). rsc.org Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and can aggregate. acs.org This behavior is reversible and can be harnessed for a variety of applications. mdpi.com

The thermoresponsiveness of a polymer system is influenced by several factors, including polymer concentration, end groups, monomer composition, and the ionic strength of the surrounding medium. acs.organalis.com.my For instance, poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer with an LCST around 32°C in aqueous solutions. mdpi.comanalis.com.my The design of thermoresponsive systems often involves copolymerization to fine-tune the transition temperature. acs.org For example, incorporating hydrophobic or hydrophilic comonomers can adjust the LCST to a desired value. acs.org

Characterization of these systems often involves techniques like light scattering to determine the critical solution temperature by measuring changes in particle size or aggregation state as a function of temperature. analis.com.my

Table 3: Factors Influencing Thermoresponsive Behavior

Factor Influence on Critical Solution Temperature (CST)
Polymer Concentration Can affect the temperature at which phase separation occurs. acs.org
Monomer Composition Copolymerization with hydrophilic or hydrophobic monomers can tune the CST. acs.orgacs.org
End Group The chemical nature of the polymer chain ends can impact solubility. acs.org
Ionic Strength The presence of salts in the solution can alter the hydration of the polymer chains. acs.org

Development of Other Stimuli-Responsive Materials (e.g., pH-responsive, Light-responsive)

Beyond temperature, other stimuli can be used to trigger a response in polymeric materials. pH-responsive polymers contain ionizable acidic or basic groups, and their properties change with the pH of the environment. researchgate.net This change is due to the protonation or deprotonation of these groups, which alters the electrostatic interactions and hydration of the polymer chains. researchgate.net For instance, polymers with carboxylic acid groups will be collapsed at low pH and expanded at high pH.

Light-responsive materials incorporate photo-sensitive moieties that can undergo reversible or irreversible changes upon exposure to light of a specific wavelength. sigmaaldrich.commdpi.com This can lead to changes in polymer conformation, solubility, or the release of an encapsulated substance. For example, spiropyran-amine, a photochromic compound, can be coupled to polymer brushes to create light-responsive surfaces. rsc.org The development of materials that respond to multiple stimuli, such as both pH and light, is an active area of research, offering more sophisticated control over material behavior. sci-hub.se

Environmental Fate and Degradation of Nonyl Acrylate and Its Polymers

Abiotic Degradation Pathways

Abiotic degradation pathways are critical in initiating the breakdown of macromolecular structures into smaller, more bioavailable fragments. These processes are influenced by environmental factors such as sunlight, water, pH, and temperature.

Photo-oxidative degradation is a primary abiotic pathway for polyacrylates in the environment, initiated by exposure to solar radiation, particularly UV light. This process involves the absorption of photons, leading to the formation of free radicals. These radicals can then react with oxygen, initiating a chain of oxidative reactions that result in polymer chain scission and the formation of various degradation products. The photo-oxidative stability of poly(alkyl acrylates) can be influenced by the size and structure of the alkyl ester group. researchgate.netresearchgate.net

The general mechanism involves the abstraction of a hydrogen atom from the polymer backbone, forming a macroradical. This radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another polymer chain, propagating the degradation process. This leads to the formation of hydroperoxides, which are unstable and can decompose to form a variety of oxygenated products, including ketones, aldehydes, and carboxylic acids, ultimately resulting in chain cleavage. mdpi.com The presence of photocatalytic materials like TiO2 in the environment can accelerate this process by generating highly reactive hydroxyl radicals that attack the polymer chain. researchgate.netmdpi.com For poly(alkyl acrylates), photo-oxidative aging can lead to the breaking of weak cross-link chains and reactions in the -CH- groups of the microspheres, weakening the material's tenacity. researchgate.net

Table 1: Key Factors in Photo-Oxidative Degradation of Polyacrylates

Factor Description Impact on Degradation
UV Radiation Initiates the formation of free radicals by breaking chemical bonds. Primary driver of photodegradation.
Oxygen Reacts with free radicals to form peroxy radicals, propagating degradation. Essential for the "oxidative" part of the process.
Alkyl Chain Length The length of the n-alkyl ester side chain. Longer alkyl chains can increase susceptibility to photo-degradation due to a higher number of abstractable hydrogen atoms. researchgate.net

| Photocatalysts | Substances like TiO2 that generate reactive oxygen species upon light absorption. | Can significantly enhance the rate of degradation. researchgate.net |

In aquatic environments, hydrolytic degradation is a significant pathway for polyacrylates. This process involves the cleavage of the ester linkages in the polymer side chains by reaction with water. The rate of hydrolysis is highly dependent on the pH of the surrounding water. nih.govresearchgate.net

Studies on acrylate-based polymers consistently show that hydrolysis is significantly accelerated under alkaline (basic) conditions compared to neutral or acidic conditions. nih.govresearchgate.netvjs.ac.vn In a basic medium, the hydrolysis is catalyzed by hydroxide (B78521) ions (OH-), which are strong nucleophiles that attack the carbonyl carbon of the ester group. This base-catalyzed mechanism is generally much faster than the acid-catalyzed or neutral hydrolysis pathways. researchgate.netvjs.ac.vn For instance, research on thiol-acrylate polymers demonstrated a fourfold increase in the ester hydrolysis rate when the pH was increased from 7.4 to 8.0. nih.gov Similarly, studies on other biodegradable polyesters have shown that degradation is faster and solubilization of products is higher in basic media. researchgate.net

Acid-catalyzed hydrolysis can also occur, but it is typically slower for these types of esters. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net The degradation process can lead to surface erosion and the formation of cracks, with the morphology of the degradation varying with pH. researchgate.net

Table 2: Influence of pH on Hydrolytic Degradation Rate of Acrylate (B77674) Esters

pH Condition Relative Degradation Rate Predominant Mechanism
Acidic (e.g., pH < 7) Slow Acid-catalyzed ester hydrolysis. researchgate.net
Neutral (e.g., pH ≈ 7.4) Moderate Neutral ester hydrolysis. nih.gov

| Alkaline (e.g., pH > 7) | Fast | Base-catalyzed ester hydrolysis (saponification). nih.govresearchgate.net |

Thermal degradation occurs when the polymer is exposed to high temperatures, causing the polymer chains to break down. The degradation mechanism and the resulting volatile products are characteristic of the polymer's structure. For poly(n-alkyl acrylates), including poly(nonyl acrylate), the primary thermal degradation processes are random scission of the main polymer chain and non-radical side-chain reactions. researchgate.net

Pyrolysis-gas chromatography/mass spectrometry studies on a series of poly-n-alkyl acrylates reveal that thermal degradation yields a complex mixture of products. researchgate.net The main processes include:

Random main-chain scission: This breaks the polymer backbone, leading to the formation of the monomer (this compound), dimer, and trimer fragments. researchgate.net

Side-chain ester decomposition: A significant pathway involves a non-radical reaction through a six-membered ring transition state (a β-CH hydrogen transfer), which eliminates the corresponding olefin (nonene) and forms a carboxylic acid group on the polymer backbone. Subsequent reactions of these acid groups can lead to the formation of anhydrides and the release of water and carbon dioxide. researchgate.netresearchgate.net

Other products: Other identified volatile products include the corresponding alcohol (nonanol), aldehyde, and methacrylate (B99206) resulting from various secondary reactions. researchgate.net

Table 3: Major Volatile Products from Thermal Degradation of Poly(n-alkyl acrylates)

Product Class Specific Examples (for this compound) Formation Pathway
Monomer/Oligomers This compound, Dimer, Trimer Random main-chain scission. researchgate.net
Olefins Nonene Side-chain elimination via β-CH hydrogen transfer. researchgate.net
Alcohols Nonanol Side-chain reaction. researchgate.net
Aldehydes Nonanal Side-chain decomposition. researchgate.net
Other Acrylates Corresponding methacrylate Secondary reactions from main-chain scission. researchgate.net

| Inorganic Gases | Carbon dioxide, Water | Decomposition of carboxylic acid/anhydride groups formed on the backbone. researchgate.net |

Biodegradation Studies

Biodegradation involves the breakdown of materials by microorganisms such as bacteria and fungi. nih.gov For polymers, this process often follows initial abiotic degradation, which reduces the molecular weight and increases the bioavailability of the polymer fragments.

Acrylate esters and their polymers are known to be susceptible to microbial degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net Studies on butyl acrylate, a structurally similar compound, have shown that it can be readily utilized as a sole source of carbon and energy by certain bacterial strains, such as Pseudomonas fluorescens, indicating it is easily biodegradable. icm.edu.pl

The biodegradability of polyacrylates is critically dependent on their molecular weight; lower molecular weight oligomers are more readily degraded than high molecular weight polymers. nih.gov Reports have shown that polyacrylates with molecular weights ranging from 1,000 to 10,000 g·mol⁻¹ can be biodegraded when incubated with inocula from activated sludge, river water, or soil. researchgate.net The process is often initiated by extracellular enzymes that cleave the polymer into smaller fragments that can be transported into the microbial cell for further metabolism. nih.govresearchgate.net

Both aerobic and anaerobic pathways have been identified for the degradation of related compounds. For instance, nonylphenol ethoxylates are readily degraded in estuary sediment under both conditions. researchgate.net Aerobic degradation is generally faster and involves oxidative pathways, while anaerobic degradation proceeds via non-oxidative pathways and can be enhanced under nitrate- or sulfate-reducing conditions. researchgate.net The complete mineralization of acrylic acid monomers and dimers to CO2 has been observed over 28-32 days in aerobic tests. nih.gov

The microbial degradation of this compound and its polymer involves a series of enzymatic reactions. The initial step is often the hydrolysis of the ester bond by esterase enzymes, releasing nonyl alcohol and poly(acrylic acid) or acrylic acid oligomers. researchgate.net

Aerobic Pathways: Under aerobic conditions, the degradation proceeds through oxidative mechanisms. For poly(acrylic acid), one proposed pathway involves the oxidation of a methylene (B1212753) group next to the terminus to a carbonyl group. nih.gov This is followed by decarboxylation and dehydrogenation, and subsequent oxidation to a carboxyl group, ultimately leading to the elimination of an acetic acid unit and shortening of the polymer chain. nih.gov Another proposed mechanism involves an oxygenation reaction where the α-carbon of the polyacrylate is oxidized, leading to chain cleavage. researchgate.net The alkyl chain (nonyl alcohol) released from hydrolysis is typically degraded through β-oxidation.

Anaerobic Pathways: Under anaerobic conditions, the transformation of poly(acrylic acid) can lead to intermediates such as acetyl-CoA and pyruvic acid, which are then converted into short-chain fatty acids like acetic, butyric, and propionic acids. nih.gov

Metabolites identified from the degradation of structurally related compounds provide insight into the potential metabolites of this compound. In the aerobic degradation of nonylphenol ethoxylates, the primary initiating step is the ω-carboxylation of the side chain, followed by gradual shortening of the chain, leading to various carboxylated metabolites. nih.gov This suggests that oxidation of the nonyl side chain is a likely metabolic pathway.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(this compound)
Titanium dioxide (TiO2)
Nonene
Nonanol
Nonanal
Carbon dioxide
Water
Butyl acrylate
Poly(acrylic acid)
Acrylic acid
Acetic acid
Acetyl-CoA
Pyruvic acid
Butyric acid
Propionic acid

Environmental Persistence and Fate Modeling of this compound and its Polymers

The environmental fate of this compound and its corresponding polymer, poly(this compound), is a subject of increasing scrutiny due to the widespread use of acrylate-based polymers and the growing concern over plastic pollution. Understanding the persistence, bioaccumulation potential, and environmental distribution of these substances is crucial for assessing their ecological impact.

Bioaccumulation Potential in Ecological Systems

Direct empirical data on the bioaccumulation potential of this compound is limited. However, estimations can be drawn from data on structurally similar alkyl acrylates. For instance, n-butyl acrylate, a shorter-chain alkyl acrylate, is not expected to significantly bioaccumulate. arkema.com Its moderate octanol-water partition coefficient (log Kow) of 2.38 suggests a low potential for accumulation in the fatty tissues of organisms. arkema.com

Conversely, longer alkyl chains can increase a substance's lipophilicity and, consequently, its potential for bioaccumulation. For a fluorinated analog, 1H,1H,9H-Perfluorothis compound, a predicted bioconcentration factor (BCF) of 102 L/kg has been reported, suggesting a moderate potential for bioaccumulation. epa.gov While this is a different compound, it indicates that long-chain acrylates may have a greater tendency to accumulate in organisms than their short-chain counterparts. The lack of specific data for this compound highlights a significant knowledge gap in its environmental risk assessment.

Table 1: Predicted Environmental Fate Properties of this compound and Related Compounds

Compound Log Kow Bioconcentration Factor (BCF) (L/kg) Soil Adsorption Coefficient (Koc) (L/kg)
n-Butyl Acrylate 2.38 arkema.com Low potential (not specified) arkema.com 97.7 (Log Koc = 1.95) arkema.com

This table presents data for related compounds due to the lack of specific data for this compound.

Formation of Micro- and Nanoplastics from Poly(this compound) and Subsequent Environmental Impact

Polyacrylates, the class of polymers to which poly(this compound) belongs, are generally considered to be non-biodegradable. microplasticsolution.comgelsap.com Over time, larger plastic items made from or containing poly(this compound) can undergo physical, chemical, and biological degradation processes in the environment, breaking down into smaller fragments known as microplastics (less than 5 mm in diameter) and nanoplastics (less than 100 nm in diameter). microplasticsolution.combigditch.com.au

The environmental degradation of poly(alkyl acrylates) can be initiated by factors such as UV radiation and heat. rsc.orgbohrium.com Thermal degradation studies of poly(n-alkyl acrylates) have shown that they can decompose into a variety of products, including the original monomer, dimers, and other organic compounds. researchgate.net Photodegradation, particularly under UV irradiation, can lead to chain scission and the formation of smaller polymer fragments. rsc.org

Once formed, these micro- and nanoplastics can persist in the environment for extended periods. microplasticsolution.com Their small size makes them readily available for ingestion by a wide range of organisms, from plankton to larger animals, potentially leading to physical harm and transfer of associated chemical pollutants through the food web. cambridge.orgcambridge.org Furthermore, microplastics derived from polyacrylates can alter soil properties and may sorb and transport other environmental contaminants. cambridge.orgcambridge.org

Table 2: Potential Degradation Products from Poly(alkyl acrylates)

Degradation Process Potential Products
Thermal Degradation Monomer, Dimer, Saturated diester, Trimer, Corresponding acetate (B1210297) and methacrylate, Olefin, Aldehyde, Alcohol researchgate.net

This table provides a general overview of degradation products for the poly(alkyl acrylate) class, as specific data for poly(this compound) is not available.

Environmental Distribution and Concentrations in Various Media (Water, Sediment, Soil)

Specific monitoring data on the concentrations of this compound in environmental media such as water, sediment, and soil are scarce in publicly available literature. e3s-conferences.org The detection of acrylates in environmental water has been reported as infrequent. e3s-conferences.org However, studies have measured the presence of "acrylate" in a general sense in marine environments. For example, in a coral reef ecosystem in Mo'orea, French Polynesia, dissolved acrylate concentrations ranged from 0.8 to 3.9 nanomoles per liter (nM). frontiersin.org

In the absence of direct data for this compound, information on related compounds, such as nonylphenol, can provide some context. Nonylphenol is a degradation product of nonylphenol ethoxylates, which are widely used surfactants. nih.gov Due to its persistence and hydrophobicity, nonylphenol tends to accumulate in sewage sludge and river sediments. nih.gov Reported concentrations of nonylphenol in the environment can be significant, with levels in river waters reaching up to 4.1 micrograms per liter (µg/L) and in sediments up to 1 milligram per kilogram (mg/kg). nih.gov While nonylphenol and this compound are distinct chemical entities, the data for nonylphenol underscores the potential for industrial chemicals with similar carbon chain lengths to become distributed and persist in various environmental compartments.

Table 3: Reported Environmental Concentrations of Acrylate and Nonylphenol

Substance Medium Concentration Range Location
Dissolved Acrylate Seawater 0.8 - 3.9 nM frontiersin.org Coral reef, Mo'orea, French Polynesia frontiersin.org
Nonylphenol River Water Up to 4.1 µg/L nih.gov Various nih.gov

This table includes data on general "acrylate" and the related compound "nonylphenol" due to the lack of specific monitoring data for this compound.

Toxicological and Ecotoxicological Assessment of Nonyl Acrylate

Ecotoxicological Impact on Environmental Receptors

Nonyl acrylate (B77674) is classified as very toxic to aquatic life. nih.gov The environmental impact of acrylates is a significant consideration due to their widespread use. nih.gov

Nonyl acrylate is recognized as being very toxic to aquatic life. nih.gov While specific LC50 or EC50 values for this compound across a range of species were not consistently available in the search results, data for related acrylates and general classifications provide insight. For instance, effect concentrations (LC50 or EC50) for methyl, ethyl, and butyl acrylate on fish and invertebrates range from 1.1 to 8.2 mg/l. nih.gov The EPA has developed Structure-Activity Relationships (SARs) to predict the toxicity of acrylates to aquatic organisms in the absence of empirical data. epa.govregulations.gov These models use properties like molecular weight and the octanol/water partition coefficient (Log Kow) to estimate toxicity values. epa.gov Given that this compound is classified as very toxic to aquatic life, it is expected to have a significant impact on fish, invertebrates, and algae at relatively low concentrations. nih.gov

Interactive Data Table: Ecotoxicity of Related Acrylates

ChemicalOrganismEndpointValue (mg/l)
Acrylic AcidFish and InvertebratesEffect Concentration27 to 236
Methyl AcrylateFish and InvertebratesLC50/EC501.1 to 8.2
Ethyl AcrylateFish and InvertebratesLC50/EC501.1 to 8.2
Butyl AcrylateFish and InvertebratesLC50/EC501.1 to 8.2
Ethyl AcrylateDaphnia magnaChronic MATC0.29
Acrylic AcidDaphnia magnaChronic MATC27

This table is populated with data for structurally related acrylates to provide context, as specific multi-species data for this compound was limited in the search results. Data sourced from nih.gov.

Information specifically detailing the impact of this compound on terrestrial organisms and soil ecosystems is scarce in the provided search results. However, for a structurally similar compound, iso-decyl acrylate, toxic effects have been observed in terrestrial studies. basf.com For example, a no-observed-effect concentration (NOEC) of 3.2 mg/kg was reported for soil-dwelling worms and for the plant Triticum aestivum (wheat). basf.com The impact of plastics and their additives on soil ecosystems is an area of growing concern, as these substances can affect soil health, microbial communities, and plant growth. researchgate.netmicrobe-investigations.com Additives can leach from plastics into the soil, potentially causing harm to terrestrial life. oaepublish.com Given the toxicity profile of acrylates, it is plausible that this compound could have adverse effects on soil organisms and plant life, but specific research is needed to confirm this.

Occupational Exposure Limits and Industrial Hygiene Guidelines

The establishment of occupational exposure limits (OELs) is a critical component of protecting worker health. These limits represent the maximum acceptable air concentrations of a substance that workers can be exposed to over a specific period without adverse health effects. For this compound, specific OELs from major regulatory bodies have not been established. In the absence of substance-specific OELs, a combination of qualitative and quantitative risk assessment approaches is often employed. This includes hazard banding, which categorizes chemicals into bands based on their hazard profiles, with each band corresponding to a target exposure range. ecetoc.org For data-poor substances, provisional OELs may be derived from available toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, and through read-across approaches using data from structurally similar compounds. ecetoc.org

Given the lack of a specific OEL for this compound, adherence to good industrial hygiene practices is paramount to minimize worker exposure. These practices are designed to control airborne vapors, mists, and dusts below any applicable standards or guidelines. covestro.com General principles of industrial hygiene for handling acrylates involve a multi-faceted approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls: The primary methods for controlling exposure involve implementing robust engineering solutions. General dilution ventilation and local exhaust ventilation are recommended to control airborne concentrations. covestro.comchemicalbook.com Handling should occur in a well-ventilated place, and processes should be enclosed where possible. chemicalbook.com Administrative controls include educating and training employees on the safe handling and use of the product, as required by standards like the OSHA Hazard Communication Standard (29 CFR 1910.1200). covestro.comcovestro.com Emergency showers and eye wash stations should be readily available in the work area. covestro.com

Personal Protective Equipment (PPE): When engineering and administrative controls are insufficient to control exposure, appropriate PPE must be used. This includes respiratory protection, hand protection, and eye/face protection.

Interactive Data Table: Industrial Hygiene Guidelines for this compound

Control MeasureGuidelineCitations
Engineering Controls Use local exhaust ventilation to control airborne vapors and mists. covestro.comilo.org
Ensure general dilution ventilation is adequate. covestro.com
Administrative Controls Educate and train employees in safe handling procedures. covestro.comcovestro.com
Prohibit eating, drinking, or smoking in work areas. ilo.org
Wash hands thoroughly after handling. covestro.comapolloscientific.co.uk
Personal Protective Equipment (PPE)
RespiratoryIn insufficiently ventilated areas, use appropriate certified respirators. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. fishersci.com covestro.comfishersci.com
Hand ProtectionWear permeation-resistant protective gloves. Ensure gloves are in good condition and replaced as needed. covestro.comilo.org covestro.comilo.org
Eye ProtectionWear safety goggles or other eye protection, especially in combination with breathing protection. This should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166. chemicalbook.comfishersci.com chemicalbook.comfishersci.com
Skin and BodyWear protective clothing, such as long sleeves and pants, to prevent skin contact. chemicalbook.comilo.orgapolloscientific.co.uk chemicalbook.comilo.orgapolloscientific.co.uk

Environmental Risk Assessment Methodologies and Regulatory Compliance

Environmental risk assessment for chemical substances like this compound is a systematic process to evaluate the potential adverse effects on the environment. The general framework, as utilized by regulatory bodies in the European Union and elsewhere, involves a multi-step methodology. apvma.gov.aubund.de This process includes problem formulation, hazard assessment, exposure assessment, and risk characterization. apvma.gov.au

Hazard Assessment: This step determines the intrinsic hazardous properties of the substance to various environmental compartments (aquatic, terrestrial, atmospheric) and the organisms within them. It involves evaluating endpoints such as aquatic toxicity (to fish, invertebrates, algae), biodegradability, and potential for bioaccumulation. apvma.gov.au For acrylates, there is a concern for toxicity to aquatic life. apolloscientific.co.uk

Exposure Assessment: This involves predicting the concentration of the chemical that is likely to be found in the environment (Predicted Environmental Concentration or PEC). apvma.gov.au The assessment considers the substance's entire lifecycle, from manufacture and use to disposal, including potential releases into water, soil, and air. apvma.gov.au Factors such as production volume, use patterns, and the chemical's physical-chemical properties (e.g., water solubility, vapor pressure) are used in models to estimate environmental concentrations. apvma.gov.au

Risk Characterization: This final step integrates the findings of the hazard and exposure assessments. The PEC is compared to the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects in the ecosystem are not expected to occur. The resulting PEC/PNEC ratio is used to determine the level of risk. apvma.gov.au

Regulatory compliance for chemicals in major markets like North America and Europe is governed by comprehensive frameworks. In the United States, the Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA). useforesight.io Under TSCA, the EPA can issue Significant New Use Rules (SNURs) that require manufacturers and processors to notify the EPA before commencing a new use of a chemical, allowing the agency to evaluate risks and implement necessary controls. useforesight.io

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework. pmarketresearch.com REACH requires manufacturers and importers to register chemical substances and provide data on their properties and uses. This information is used to assess hazards and risks and to implement risk management measures. pmarketresearch.com The European Chemicals Agency (ECHA) oversees this process. europa.eu These regulatory frameworks compel companies to invest in compliance measures and can drive innovation toward safer, more sustainable alternatives. pmarketresearch.com

Interactive Data Table: Environmental Risk Assessment and Regulatory Frameworks

Component/FrameworkDescriptionCitations
Hazard Assessment Evaluates the intrinsic toxicity of the substance to non-target animals and plants in the environment. apvma.gov.au
Exposure Assessment Estimates the Predicted Environmental Concentration (PEC) of the substance resulting from its normal use and disposal. apvma.gov.au
Risk Characterization Compares the PEC with the Predicted No-Effect Concentration (PNEC) to determine the overall level of risk to the environment. apvma.gov.au
TSCA (USA) The Toxic Substances Control Act, administered by the EPA, provides authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. SNURs are a key tool under TSCA. useforesight.io useforesight.io
REACH (EU) The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. pmarketresearch.com pmarketresearch.com
Canada CMP Canada's Chemicals Management Plan assesses and manages the risks of chemical substances. The Ecological Risk Classification (ERC) approach is used to identify substances with low potential for ecological harm. canada.ca canada.ca

Computational Chemistry and Molecular Modeling of Nonyl Acrylate Systems

Quantum Mechanical (QM) Studies

Quantum mechanics provides a framework for understanding the electronic behavior of molecules, which governs their structure, reactivity, and spectroscopic signatures. QM methods, particularly Density Functional Theory (DFT), are widely used to study acrylate (B77674) monomers and their polymerization reactions with high accuracy. mdpi.comraa-journal.org

The nonyl acrylate monomer consists of a reactive acrylate group (a vinyl group directly attached to a carbonyl carbon) and a nine-carbon nonyl ester chain. researchgate.net QM calculations are crucial for understanding how the electronic distribution across the molecule influences its chemical behavior.

Electronic Structure and Reactivity: DFT calculations can be used to model the electronic structure of acrylate monomers like this compound. mdpi.com Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are determined. These calculations reveal that the C=C double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to attack by free radicals, which is the key step in polymerization. researchgate.netresearchgate.net

A recent DFT study on similar long-chain monomers, 2-octyl acrylate (2-OA) and isobornyl acrylate (IBOA), investigated their electronic properties and interaction with ions. mdpi.com The analysis showed that the acrylate group is the primary site for reactivity. The long alkyl chain, like the nonyl group, primarily influences the molecule's steric bulk and hydrophobic character but has a lesser effect on the electronic properties of the reactive acrylate moiety. Quantum descriptors calculated via DFT for such monomers can predict their reactivity and interaction energies. mdpi.com

DescriptorTypical Calculated ValueSignificance
EHOMO (eV)-7.0 to -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)-1.0 to -0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)~6.0Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment (Debye)1.5 to 2.0Measures the polarity of the molecule, influencing intermolecular interactions.

Spectroscopic Properties: Computational spectroscopy, an important subfield of theoretical chemistry, allows for the prediction and interpretation of experimental spectra. tu-braunschweig.despectroscopyeurope.com QM methods can calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra and the nuclear magnetic shielding constants for NMR spectroscopy. spectroscopyeurope.comspectroscopyonline.com For this compound, calculations would predict characteristic vibrational frequencies such as the C=O stretch of the ester, the C=C stretch of the vinyl group, and various C-H and C-O bond vibrations. spectroscopyonline.commdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands with confidence. spectroscopyonline.comnih.gov

Free-radical polymerization (FRP) is a common method for synthesizing polyacrylates. mdpi.com This process involves complex reaction networks, including initiation, propagation, termination, and various secondary reactions like chain transfer and backbiting. mdpi.commdpi.comacs.org QM calculations are essential for determining the energy barriers and reaction rates of these elementary steps.

Transition State Analysis: Using DFT, researchers can locate the transition state (TS) structures for key reactions. A TS is the highest energy point along a reaction coordinate. acs.org The energy difference between the reactants and the TS gives the activation energy (Ea), which is critical for calculating the reaction rate constant via Transition State Theory (TST). upenn.eduscience.gov For acrylate polymerization, studies on model systems like methyl, ethyl, and butyl acrylate have provided detailed kinetic parameters. mdpi.comupenn.edu For example, the propagation step involves the attack of a growing polymer radical on a monomer molecule. QM calculations reveal the geometry of the six-membered ring-like transition state and its associated energy barrier. researchgate.net

Reaction Pathways: Computational studies have elucidated the kinetics of various competing reaction pathways. In acrylate polymerization, intramolecular chain transfer (backbiting) is a significant secondary reaction where the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, leading to a more stable mid-chain radical (MCR). mdpi.comchemrxiv.orgrsc.org This process results in short-chain branching. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are particularly powerful for studying these reactions in a solvent environment, where the reactive center is treated with high-level QM and the surrounding solvent with computationally cheaper MM. chemrxiv.orgrsc.org These studies show that the solvent can influence reaction rates through "cage effects," which affect the conformation and accessibility of the transition state. chemrxiv.orgrsc.org

Table 2: Calculated Activation Energies for Elementary Reactions in Acrylate Polymerization (Based on data for analogous acrylate systems like butyl acrylate and methyl acrylate)

Reaction StepModel SystemCalculated Activation Energy (kJ/mol)Computational Method
PropagationMethyl Acrylate~20-25DFT (M06-2X) mdpi.com
Backbiting (H-abstraction)Butyl Acrylate~40-50QM/MM chemrxiv.orgrsc.org
β-Scission (of Mid-chain radical)Methyl Acrylate~60-70DFT (M06-2X) mdpi.com
Chain Transfer to MonomerButyl Acrylate~55-65DFT (M06-2X) upenn.edu

Molecular Dynamics (MD) Simulations

While QM methods are ideal for studying the electronic details of small molecules or reaction centers, they are too computationally expensive for large systems like a complete polymer chain. Molecular Dynamics (MD) simulations, which use classical mechanics (force fields) to model atomic motions, are the method of choice for exploring the physical properties of macromolecules over longer time scales. nih.gov

MD simulations provide a moving picture of how poly(this compound) chains behave in different environments. By simulating a system of polymer chains (and solvent molecules, if applicable), one can extract average structural and dynamic properties.

Dynamics: MD simulations are also used to study the dynamic behavior of polymer chains, such as their mobility and response to temperature changes. A crucial property that can be calculated is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. acs.orgconicet.gov.ar A high-throughput MD simulation study explicitly calculated the Tg for a large set of polymers, including poly(n-nonyl acrylate). acs.org Such simulations typically involve cooling a simulated polymer melt in a stepwise manner and observing the change in properties like density to identify the transition point.

The macroscopic properties of a polymer material are governed by the sum of interactions between its constituent molecules. MD simulations excel at quantifying these non-covalent interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov

Polymer-Polymer Interactions: In the bulk state, the interactions between different poly(this compound) chains determine the material's cohesion and mechanical properties. The hydrophobic nonyl side chains lead to significant van der Waals interactions, which cause the chains to pack together. MD simulations can analyze the radial distribution functions (RDFs) between different parts of the polymer chains to understand this packing structure.

Polymer-Solvent Interactions: In solution, the interactions between the polymer and solvent molecules are critical. Poly(this compound) is hydrophobic, so it will be poorly solvated by polar solvents like water but will readily dissolve in nonpolar organic solvents. MD simulations can quantify this by calculating the interaction energy between the polymer and solvent. nih.gov Studies on analogous systems, such as poly(acrylic acid) in aqueous solutions, have used MD to detail the specific hydrogen bonding networks and electrostatic interactions that drive polymer-solvent compatibility. rsc.orgiitm.ac.inrsc.org For poly(this compound) in a nonpolar solvent, the primary interactions would be dispersive van der Waals forces.

Polymers with distinct interacting parts, such as amphiphilic block copolymers, can spontaneously self-assemble into ordered structures like micelles, vesicles, or lamellae. While poly(this compound) is a homopolymer, its long alkyl side chains give it an amphiphilic character that can drive aggregation, particularly at interfaces or in certain solvent conditions.

MD simulations are used to explore the mechanisms and resulting morphologies of self-assembly. rsc.orgresearchgate.net For example, simulations of poly(acrylic acid) with surfactants show the formation of spherical micelles at low surfactant concentrations and lamellar (layered) aggregates at higher concentrations. rsc.orgrsc.org These simulations reveal how polymer chains adsorb onto and wrap around the aggregates, driven by a balance of hydrophobic and hydrophilic interactions. Similarly, studies on block copolymers containing N-decyl side chains have shown that crystallization of these side chains can drive the self-assembly into complex nanostructures like fibrils and nanosheets. osti.gov For poly(this compound), MD simulations could be used to model its aggregation at an air-water interface, complementing experimental Langmuir film studies, or its behavior in emulsion systems, predicting how chains aggregate to form latex particles.

Kinetic Modeling and Simulation of Polymerization Processes

The production of poly(this compound) with specific, desired properties necessitates a deep understanding and control over the polymerization process. Kinetic modeling and simulation have become indispensable tools for achieving this control, allowing for the prediction and optimization of reaction outcomes without the need for extensive and costly experimentation. These computational approaches provide detailed insights into the complex mechanisms of free-radical polymerization, a common method for synthesizing acrylate polymers.

Predictive Models for Polymerization Rate and Molecular Weight Distribution

Predictive models for the free-radical polymerization of acrylates, including this compound, are crucial for determining two key characteristics of the final polymer: the rate of polymerization (Rp) and the molecular weight distribution (MWD). The rate of polymerization directly influences reactor throughput and efficiency, while the MWD is a fundamental property that governs the material's mechanical and rheological behavior. nih.gov

Machine learning has emerged as a powerful tool for predicting kinetic parameters. For instance, models have been developed to predict the propagation rate coefficient (k_p) based solely on the structural features of the monomer. nih.govmelagraki.com These models can use parameters like molecular weight, dipole moments, and other calculated molecular descriptors to create a correlation for predicting rate coefficients with good accuracy. melagraki.com One study developed a machine learning model using a Lasso regression algorithm that achieved a mean absolute percentage error of only 5.49% in predicting k_p for new monomers, demonstrating strong generalization capabilities. nih.gov Such models can accurately capture the influence of the ester side-chain length of acrylates on the propagation rate. nih.gov A predictive model for radical polymerization kinetics included iso-nonyl acrylate (INA-A) in its training data, highlighting the direct applicability of these advanced modeling techniques to this specific monomer. mdpi.com

The molecular weight distribution is determined by the relative rates of these elementary reactions. Kinetic models can predict the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and by extension, the dispersity (Đ = Mw/Mn). pageplace.de Controlling the MWD is essential as it significantly impacts polymer properties. conicet.gov.ar For example, models based on moment-generating functions have been proposed to regulate the entire MWD by optimizing control inputs during the polymerization process. pageplace.de

Model Type Key Inputs Key Outputs Relevance to this compound
Mechanistic Kinetic ModelsMonomer/initiator concentrations, temperature, rate coefficients (k_p, k_t, etc.)Polymerization rate (Rp), conversion, average molecular weights (Mn, Mw)Foundational for understanding reaction dynamics, including side reactions like backbiting common in acrylates. polymersource.camdpi.com
Machine Learning ModelsMonomer structure, molecular descriptors (e.g., molecular weight, dipole moment)Propagation rate coefficient (k_p), other kinetic parametersEnables rapid prediction of kinetic data for specific monomers like iso-nonyl acrylate without direct experimentation. nih.govmelagraki.commdpi.com
MWD Control ModelsProcess parameters (e.g., initiator feed rate), real-time measurementsFull molecular weight distribution (MWD), dispersity (Đ)Allows for the targeted synthesis of polymers with specific MWDs for tailored material properties. pageplace.deconicet.gov.ar

This table summarizes different predictive models used in polymerization, their inputs, outputs, and specific relevance to understanding and controlling this compound synthesis.

Monte Carlo and Population Balance Approaches for Complex Reaction Systems

For more complex polymerization systems, especially those with significant side reactions or spatial inhomogeneities, more sophisticated simulation techniques like kinetic Monte Carlo (kMC) and population balance modeling (PBM) are employed.

Kinetic Monte Carlo (kMC) simulations offer a stochastic approach to modeling polymerization. Instead of solving differential equations for average quantities, kMC simulates the individual reaction events (initiation, propagation, termination, etc.) for a population of molecules over time. whiterose.ac.uktandfonline.com This method is particularly powerful for capturing the evolution of the full molecular weight distribution and complex architectural features like branching, which arise from reactions such as backbiting and β-scission in acrylate polymerizations. whiterose.ac.ukconicet.gov.ar Simulations of butyl acrylate polymerization, a close structural analog to this compound, have successfully modeled over 30 distinct reactions to predict average molar mass, branching content, and macromonomer content, showing good agreement with experimental data. whiterose.ac.uk The stochastic nature of kMC allows for a detailed, molecule-by-molecule view of the polymer growth, providing insights that are often inaccessible through deterministic models alone. tandfonline.com

Population Balance Modeling (PBM) is another powerful framework for describing the evolution of a population of particles or molecules, characterized by properties like size or molecular weight. acs.orgmdpi.com PBM uses integro-differential equations to track the distribution of these properties over time. acs.org This approach is well-suited for modeling polymerization processes, including suspension and emulsion polymerization, where the particle size distribution is critical. acs.orgmdpi.com In the context of solution polymerization, PBM can be used to model the MWD by treating polymer chains of different lengths as distinct "species" in the population. acs.org The models can incorporate kinetics for chain growth, chain transfer, and termination reactions to predict the dynamic evolution of the MWD. nih.gov PBM is particularly useful for designing and optimizing industrial reactors where achieving a specific MWD is a key objective. nih.gov

Both kMC and PBM are essential for tackling the complexity of acrylate polymerization. While kMC provides a detailed, stochastic simulation at the molecular level, PBM offers a robust framework for modeling distributions in continuous systems, making them complementary tools for the computational analysis of this compound polymerization.

In Silico Design of this compound-Based Materials

Computational chemistry and molecular modeling extend beyond simulating the polymerization process to the in silico design of the final polymeric materials. These methods enable the prediction of material properties from the molecular structure, facilitating the rational design of new this compound-based polymers and formulations with tailored performance characteristics.

Structure-Property Prediction for Rational Polymer Design

The goal of rational polymer design is to establish a clear link between the chemical structure of the monomer and the macroscopic properties of the resulting polymer. Computational techniques like Quantitative Structure-Property Relationship (QSPR) modeling and Molecular Dynamics (MD) simulations are central to this effort.

Quantitative Structure-Property Relationship (QSPR) models are statistical regression models that correlate variation in the properties of molecules with variation in their structural characteristics, which are quantified by numerical values called molecular descriptors. nih.govacs.org For polymers, the repeating monomer unit is used to calculate these descriptors. nih.gov QSPR has been successfully used to predict a wide range of polymer properties, including glass transition temperature (Tg), refractive index, and dielectric constant. conicet.gov.aracs.orgnih.gov A study developing a QSPR model for predicting Tg for a diverse set of 88 polymers explicitly included poly(n-nonyl acrylate) in its dataset, demonstrating the direct applicability of this method. melagraki.com Another study used descriptors derived from the main and side chains to predict Tg, identifying the side chain mass as a key parameter, which is particularly relevant for polymers with long alkyl side chains like poly(this compound). conicet.gov.ar

Molecular Dynamics (MD) simulations provide an atomistic-level view of polymer systems. By simulating the movement of every atom in a polymer chain (or a collection of chains) over time, MD can predict bulk material properties. worldscientific.com For instance, MD simulations of polyacrylates have been used to study chain conformation, rigidity, and interactions with solvents and ions. whiterose.ac.uktandfonline.com These simulations can predict properties like the radius of gyration, which relates to the polymer's behavior in solution, and can help understand how factors like the length of the alkyl side chain in poly(this compound) would influence chain packing and intermolecular forces. tandfonline.com By simulating the response of the polymer matrix to applied stress or temperature changes, MD can be used to estimate mechanical properties like modulus and damping behavior, as well as thermal properties like Tg. worldscientific.com

Computational Method Principle Predicted Properties Example Application for Poly(this compound)
QSPRStatistical correlation between molecular descriptors and properties. acs.orgGlass Transition Temp. (Tg), Refractive Index, Dielectric Constant. conicet.gov.armelagraki.comnih.govPredicting the Tg of poly(n-nonyl acrylate) based on its monomer structure. melagraki.comconicet.gov.ar
Molecular Dynamics (MD)Simulating atomistic motions based on classical mechanics. worldscientific.comChain Conformation, Modulus, Density, Solvation Behavior, Damping Properties. tandfonline.comworldscientific.comSimulating the effect of the nonyl side chain on polymer chain packing and flexibility.

This table outlines key in silico methods for predicting polymer properties, their underlying principles, and potential applications for designing materials based on this compound.

Computational Approaches for Optimization of Formulations (e.g., Photoresins)

Computational methods are increasingly used to accelerate the development and optimization of complex polymer formulations, such as photoresins for 3D printing. These formulations often contain multiple components, including monomers, oligomers, photoinitiators, and additives, each contributing to the final properties of the cured material. mdpi.comacs.org

In silico design allows for the rapid screening of vast numbers of potential formulations without synthesizing each one. mdpi.com For acrylate-based photoresins, computational approaches can predict how changes in the formulation—such as varying the concentration of a reactive diluent like this compound—will affect key properties like viscosity, cure speed, and the mechanical performance (e.g., hardness, Young's modulus) of the final printed object. nih.govmdpi.com

One novel methodology, the Okoruwa Maximum Saturation Potential (OMSP), uses ATR-FTIR spectroscopy data in a computational framework to characterize acrylate reactivity and digitally design and compare formulations. This approach shows a high degree of accuracy in predicting the properties of physically mixed formulations, streamlining the design process. mdpi.comresearchgate.net Other approaches use experimental design principles combined with modeling to optimize the composition of acrylate-based resins for specific applications, balancing properties like viscosity for printability with the mechanical strength of the final part. nih.govmdpi.com Molecular dynamics can also be employed to understand the interactions between different components in a formulation and how they influence the structure of the resulting crosslinked network. acs.orgnih.gov By simulating the formulation components, researchers can gain insights into compatibility, phase behavior, and the distribution of functional groups, all of which are critical for optimizing performance. acs.org

Q & A

Basic: What are the established synthesis routes for nonyl acrylate, and how can researchers optimize reaction conditions for reproducibility?

Methodological Answer:
this compound is synthesized via esterification of acrylic acid with nonanol derivatives. Key routes include:

  • Route 1 : Using 9-bromo-1-nonanol with acrylic acid under controlled catalysis (e.g., acid catalysts like sulfuric acid). Reaction parameters such as temperature (typically 80–100°C) and molar ratios must be tightly monitored to avoid side reactions like oligomerization .
  • Route 2 : Employing 1,9-nonanediol in a two-step process: partial oxidation to generate the alkoxy group, followed by esterification. This method requires inert atmospheres to prevent oxidation of intermediates .
    Optimization Tips :
  • Use gas chromatography (GC) or NMR to track reaction progress.
  • Adjust solvent polarity (e.g., toluene vs. THF) to improve yield.

Basic: What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities and quantifies purity. Compare retention times with NIST reference data .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester carbonyl peaks (~1720 cm⁻¹) and acrylate C=C bonds (~1630 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show characteristic peaks for the nonyl chain (δ 1.2–1.6 ppm) and acrylate protons (δ 5.8–6.4 ppm).
    Validation : Cross-reference results with databases like NIST Chemistry WebBook for spectral matching .

Basic: What safety protocols should researchers follow when handling this compound in laboratory settings?

Methodological Answer:

  • Dermal Exposure Mitigation : Use nitrile gloves and lab coats. Human Repeat Insult Patch Tests (HRIPT) indicate this compound derivatives (e.g., acrylates/vinyl neodecanoate crosspolymers) are non-irritant at ≤2% concentrations, but higher doses require caution .
  • Ventilation : Work under fume hoods to prevent inhalation of vapors, which may cause respiratory irritation.
  • Waste Disposal : Neutralize residual monomers with aqueous base (e.g., NaOH) before disposal to prevent polymerization in drains.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

  • Contextual Analysis : Evaluate experimental conditions (e.g., solvent purity, temperature). For example, solubility discrepancies in water may arise from trace surfactants in commercial batches.
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes are sufficient (n ≥ 3). Report confidence intervals to highlight variability .
  • Replication : Reproduce conflicting studies using identical materials (e.g., CAS 2664-55-3 for this compound) to isolate methodological differences .

Advanced: What mechanistic insights guide the design of this compound-based polymers for UV-curable coatings?

Methodological Answer:

  • Radical Polymerization Kinetics : Use photo-DSC to measure initiation rates under UV light. The long alkyl chain (nonyl) enhances solubility in hydrophobic matrices but may reduce crosslinking density.
  • Structure-Property Relationships : Balance acrylate functionality (e.g., mono- vs. di-acrylates) to optimize hardness and flexibility. For example, NP(EO)₈A (a this compound derivative) is used in coatings due to its UV stability and low volatility .
    Experimental Design :
  • Vary initiator concentrations (e.g., 1–5% Darocur 1173) and monitor gelation times.
  • Characterize films via DMA to assess Tg and mechanical performance.

Advanced: How can researchers adapt ecotoxicological models (e.g., algal assays) to evaluate this compound’s environmental impact?

Methodological Answer:

  • Model Organisms : Use marine microalgae like Phaeodactylum tricornutum. Measure chlorophyll fluorescence (Fv/Fm ratio) as a biomarker for photosynthetic inhibition .
  • Dose-Response Analysis : Expose algae to 0.1–100 mg/L this compound for 72 hours. Calculate EC₅₀ values and compare with structurally similar acrylates (e.g., butyl acrylate EC₅₀ = 8.7 mg/L) .
  • Data Interpretation : Apply Integrated Biomarker Response (IBR) indices to rank toxicity relative to other pollutants.

Advanced: What computational methods are suitable for predicting this compound’s reactivity and degradation pathways?

Methodological Answer:

  • DFT Calculations : Model acrylate’s electron density to predict sites for nucleophilic attack (e.g., ester carbonyl group). Software like Gaussian or ORCA can simulate hydrolysis pathways .
  • QSPR Models : Correlate nonyl chain length with biodegradation rates using descriptors like log P (octanol-water partition coefficient). Validate with experimental HPLC data on degradation products.

Tables for Key Data

Table 1: Synthesis Routes for this compound

RouteStarting MaterialKey ConditionsYield (%)
19-Bromo-1-nonanolH₂SO₄, 90°C, 6h78–85
21,9-NonanediolOxidative esterification65–72

Table 2: Ecotoxicological Parameters for Acrylates

CompoundEC₅₀ (mg/L)Test OrganismEndpoint
This compoundPendingPhaeodactylum tricornutumFv/Fm inhibition
Butyl acrylate8.7P. tricornutumChlorophyll loss

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.